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1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride Documentation Hub

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  • Product: 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride
  • CAS: 1803591-55-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl: Structure, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: This technical guide addresses the chemical entity 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one hydrochloride. Extensive searche...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the chemical entity 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one hydrochloride. Extensive searches of scientific literature, chemical databases, and patent repositories have revealed a significant lack of specific data for this particular compound. As such, this guide will provide a comprehensive overview based on the well-established chemistry of the core tetrahydropyrimidinone scaffold. The synthesis, structural characteristics, and potential applications will be discussed through the lens of analogous compounds and established synthetic methodologies. This document aims to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related novel molecules.

Introduction to Tetrahydropyrimidinones

The tetrahydropyrimidine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] These heterocyclic compounds are often synthesized through multicomponent reactions, most notably the Biginelli reaction, which offers a straightforward and atom-economical route to highly functionalized dihydropyrimidines that can be subsequently reduced to their tetrahydro derivatives.[3][4][5] The therapeutic potential of tetrahydropyrimidine derivatives is vast, with documented activities including antiviral, antitumor, anti-inflammatory, and antibacterial properties.[3][5]

Postulated Structure and Physicochemical Properties

While no definitive experimental data for 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl is publicly available, its structure can be inferred from its nomenclature.

Molecular Structure:

The proposed structure consists of a saturated six-membered tetrahydropyrimidine ring with a carbonyl group at the 2-position. An aminoethyl substituent is attached to the nitrogen atom at the 1-position. The hydrochloride salt form indicates that the primary amine of the aminoethyl group is protonated.

Caption: Postulated structure of 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl.

Physicochemical Properties:

In the absence of experimental data, the physicochemical properties can be predicted based on the postulated structure. A summary of these predicted properties is provided in the table below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C6H14ClN3OEssential for molecular weight determination and elemental analysis.
Molecular Weight 179.65 g/mol Influences diffusion, bioavailability, and formulation.
Solubility Expected to be soluble in water and polar organic solvents.Crucial for formulation, administration, and biological availability.
Melting Point Not availableImportant for purity assessment and stability.
pKa The primary amine is expected to have a pKa around 9-10.Affects ionization state at physiological pH, influencing receptor binding and membrane permeability.

Synthetic Strategy: A Generalized Approach

The synthesis of N-substituted tetrahydropyrimidinones is not as commonly described as their C-substituted counterparts from the classical Biginelli reaction. However, a plausible synthetic route for 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one can be conceptualized based on established organic chemistry principles.

A likely approach would involve a multi-step synthesis, potentially starting with the protection of one of the amino groups of ethylenediamine. This would be followed by a reaction to form the tetrahydropyrimidinone ring and subsequent deprotection.

Conceptual Synthetic Workflow:

workflow A Ethylenediamine B Mono-protected Ethylenediamine A->B Protection D Protected 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one B->D Cyclocondensation with C C 1,3-dicarbonyl compound or equivalent E 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one D->E Deprotection F 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl E->F Salt Formation (HCl)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

Step 1: Mono-protection of Ethylenediamine

  • Rationale: To prevent the undesired reaction of both amino groups of ethylenediamine in the subsequent cyclization step. A common protecting group for amines, such as tert-butoxycarbonyl (Boc), could be employed.

  • Procedure:

    • Dissolve ethylenediamine in a suitable solvent (e.g., dichloromethane).

    • Slowly add one equivalent of di-tert-butyl dicarbonate (Boc)2O at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, purify the mono-Boc-protected ethylenediamine by column chromatography.

Step 2: Cyclocondensation to form the Tetrahydropyrimidinone Ring

  • Rationale: The protected diamine can then be reacted with a suitable three-carbon synthon to form the six-membered ring. This could be a 1,3-dicarbonyl compound or a more reactive equivalent in the presence of a carbonyl source like phosgene or a phosgene equivalent.

  • Procedure:

    • React the mono-Boc-protected ethylenediamine with a suitable cyclizing agent (e.g., 1,3-diiodopropane and a carbonyl source, or an acrylic acid derivative).

    • The reaction may require a base to neutralize any acid formed during the reaction.

    • The reaction conditions (solvent, temperature) would need to be optimized.

    • Purify the resulting protected 1-(2-aminoethyl)tetrahydropyrimidin-2(1H)-one.

Step 3: Deprotection and Salt Formation

  • Rationale: The final steps involve the removal of the protecting group to reveal the primary amine and subsequent formation of the hydrochloride salt to improve stability and solubility.

  • Procedure:

    • Treat the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent (e.g., dioxane), to remove the Boc group.

    • After deprotection, neutralize the reaction mixture and extract the free base.

    • Dissolve the free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrogen chloride in the same or a compatible solvent to precipitate the desired hydrochloride salt.

    • Filter and dry the resulting solid to obtain 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl.

Self-Validation: Each step of this proposed synthesis would require rigorous characterization of the intermediates and the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structures. Purity would be assessed by High-Performance Liquid Chromatography (HPLC) and elemental analysis.

Potential Applications and Future Directions

Given the broad biological activities of the tetrahydropyrimidine class of compounds, 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl could be a valuable building block or a candidate for screening in various biological assays.

  • Drug Discovery: The presence of a primary amino group provides a handle for further chemical modification, allowing for the generation of a library of derivatives for screening against various therapeutic targets. The tetrahydropyrimidinone core is a known pharmacophore for various biological activities, and this compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.[3][5]

  • Ligand for Metal Complexes: The diamine functionality could serve as a chelating ligand for various metal ions, with potential applications in catalysis or as imaging agents.

Future research should focus on:

  • The successful synthesis and unambiguous structural characterization of 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one HCl.

  • Evaluation of its physicochemical properties, including solubility and stability.

  • Screening for biological activity in a variety of in vitro and in vivo models.

  • Exploration of its utility as a scaffold for the development of novel therapeutic agents.

Conclusion

References

A comprehensive list of references for the synthesis and biological activity of tetrahydropyrimidine derivatives is provided below.

  • Foroughifar, N., Karimi Beromi, S., & Pasdar, H. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601.
  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European journal of medicinal chemistry, 35(12), 1043–1052.
  • Salehi, H., & Guo, Q. (2004). A new and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones and their corresponding 2-(1H)-thiones via a Biginelli-like condensation reaction. Tetrahedron Letters, 45(44), 8233-8236.
  • Upadhyay, D. B., Nogales, J., Mokariya, J. A., Vala, R. M., Tandon, V., Banerjee, S., & Patel, H. M. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 12(45), 29297-29311.
  • Halim, A., & Islam, M. (2015). One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines. Bangladesh Journal of Scientific and Industrial Research, 50(2), 121-126.
  • Popat, K. H., Anand, A., & Patel, H. M. (2022). Synthesis, characterization, and biological evaluation of tetrahydropyrimidines: dual-activity and mechanism of action. Pharmaceuticals, 15(10), 1254.
  • Sargordan Arani, M., & Alimohammadi, F. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-113.
  • A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro biological evaluation. (2018). International Journal of Research in Pharmaceutical Sciences, 9(1), 279-284.
  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium (III) chloride-catalyzed one-pot synthesis of dihydropyrimidinones by a three-component coupling of an aldehyde, a β-ketoester, and urea: an improved procedure for the Biginelli reaction. The Journal of Organic Chemistry, 65(19), 6270-6272.

Sources

Exploratory

1-(2-Aminoethyl)-1,3-diazinan-2-one molecular weight and formula

Molecular Weight, Formula, and Application in Drug Development & Carbon Capture Executive Summary 1-(2-Aminoethyl)-1,3-diazinan-2-one (also known as 1-(2-aminoethyl)tetrahydro-2(1H)-pyrimidinone) is a cyclic urea derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula, and Application in Drug Development & Carbon Capture

Executive Summary

1-(2-Aminoethyl)-1,3-diazinan-2-one (also known as 1-(2-aminoethyl)tetrahydro-2(1H)-pyrimidinone) is a cyclic urea derivative featuring a six-membered diazinanone ring substituted with an ethylamine side chain.[1] This structure represents a critical "privileged scaffold" in medicinal chemistry and a high-efficiency solvent in industrial gas treating.

Unlike its five-membered analog (aminoethylethyleneurea or AEEU), the six-membered ring of the 1,3-diazinan-2-one core offers distinct conformational flexibility and hydrolytic stability. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and mechanisms of action in pharmaceutical and industrial applications.

Part 1: Physicochemical Profile & Identification

The molecule combines a polar, hydrogen-bonding cyclic urea core with a reactive primary amine tail. This dual functionality allows it to serve as both a nucleophile in organic synthesis and a chemical absorbent in acid gas removal.

Table 1: Molecular Identity & Properties
PropertyValueNotes
IUPAC Name 1-(2-Aminoethyl)-1,3-diazinan-2-oneAlternate: 1-(2-aminoethyl)tetrahydro-2(1H)-pyrimidinone
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol Calculated based on standard atomic weights
CAS Registry Number Not widely listed as discrete commodityOften synthesized in situ or custom manufactured
Core Structure Cyclic Urea (6-membered)Tetrahydropyrimidinone ring
Functional Groups Primary Amine (-NH₂), Cyclic Urea (>N-CO-N<)Amine pKa ≈ 9.5; Urea pKa ≈ -1.0 (very weak base)
Predicted LogP -1.1 to -0.8Highly polar, water-soluble
H-Bond Donors 2(1 from Ring NH, 1 from Side chain NH₂)
H-Bond Acceptors 2(1 Carbonyl O, 1 Amine N)

Part 2: Synthetic Methodology

"Self-Validating" Protocol for Synthesis

The synthesis of 1-(2-aminoethyl)-1,3-diazinan-2-one presents a regioselectivity challenge. The most direct route involves the reaction of N-(2-aminoethyl)-1,3-propanediamine with a carbonic acid derivative (Urea or Diethyl Carbonate).

The Regioselectivity Challenge

The starting material, N-(2-aminoethyl)-1,3-propanediamine, contains both a 1,2-diamine motif (ethyl) and a 1,3-diamine motif (propyl).

  • Path A (Kinetic): Closure of the 1,2-diamine yields the 5-membered ring (Imidazolidinone).

  • Path B (Thermodynamic): Closure of the 1,3-diamine yields the 6-membered ring (Diazinanone) – The Target .

To favor the 6-membered ring, specific thermal conditions and stoichiometry are required to overcome the entropy advantage of the 5-membered ring formation.

Experimental Protocol

Reagents:

  • N-(2-aminoethyl)-1,3-propanediamine (1.0 eq)

  • Urea (1.1 eq)

  • Solvent: High-boiling ether (e.g., Diglyme) or neat melt.

Workflow:

  • Mixing: Combine diamine and urea in a round-bottom flask equipped with a reflux condenser and an ammonia trap.

  • Stepwise Heating (Critical):

    • Heat to 130°C for 2 hours. (Initial ammonia evolution).[2]

    • Ramp to 180-200°C for 3 hours. (Drives ring closure).[3]

  • Purification: The crude mixture will likely contain isomers.

    • Validation: Use ¹³C NMR to distinguish ring sizes (Carbonyl shift: 5-membered ~163 ppm vs. 6-membered ~155 ppm).

    • Separation: Fractional distillation under high vacuum (<1 mmHg).

Visualization: Synthetic Pathway

The following diagram illustrates the competitive cyclization pathways.

SynthesisPathway Start N-(2-aminoethyl)-1,3-propanediamine (NH2-CH2-CH2-NH-CH2-CH2-CH2-NH2) Intermediate Ureido Intermediate Start->Intermediate + Urea - NH3 Urea Urea (CO(NH2)2) Target TARGET: 1-(2-Aminoethyl)-1,3-diazinan-2-one (6-Membered Ring) Intermediate->Target Path B: Propyl Closure (High Temp) Byproduct Byproduct: 1-(3-Aminopropyl)-imidazolidin-2-one (5-Membered Ring) Intermediate->Byproduct Path A: Ethyl Closure (Kinetic Favored)

Caption: Competitive cyclization of N-(2-aminoethyl)-1,3-propanediamine with urea. Path B yields the target 6-membered ring.

Part 3: Applications in Drug Discovery & CO₂ Capture

Pharmaceutical Scaffold (Linker Chemistry)

In drug development, the 1-(2-aminoethyl)-1,3-diazinan-2-one structure serves as a robust linker. The cyclic urea core acts as a rigid spacer that can participate in hydrogen bonding with receptor pockets, while the ethylamine tail allows for conjugation to pharmacophores (e.g., intercalators, kinase inhibitors).

  • Pharmacophore Features:

    • Rigidity: The 6-membered ring restricts conformational freedom, reducing the entropy penalty upon binding to a protein target.

    • H-Bonding: The urea carbonyl is a strong hydrogen bond acceptor (HBA), and the ring NH is a donor (HBD).

    • Metabolic Stability: Cyclic ureas are generally resistant to hydrolysis by peptidases, unlike linear peptide bonds.

Carbon Capture (Acid Gas Scrubbing)

Amino-functionalized cyclic ureas are advanced solvents for Post-Combustion Carbon Capture (PCC). They operate via a Zwitterion Mechanism .

  • Mechanism: The primary amine on the ethyl chain attacks CO₂, forming a zwitterion. This intermediate is then deprotonated by a second base molecule (or another amine) to form a stable carbamate.

  • Advantage over MEA (Monoethanolamine): The cyclic urea backbone prevents oxidative degradation and reduces the vapor pressure of the solvent, minimizing loss during the stripping (regeneration) phase.

Visualization: CO₂ Capture Mechanism

CO2Capture Amine 1-(2-Aminoethyl)-1,3-diazinan-2-one (R-NH2) Zwitterion Zwitterion Intermediate (R-NH2(+)-COO(-)) Amine->Zwitterion Nucleophilic Attack CO2 CO2 (Gas) CO2->Zwitterion Nucleophilic Attack Carbamate Stable Carbamate Species (R-NH-COO(-) + BH(+)) Zwitterion->Carbamate Deprotonation Base Base (B) (Proton Acceptor) Base->Carbamate Deprotonation

Caption: Zwitterion mechanism for CO2 capture by amino-functionalized cyclic ureas.

Part 4: Analytical Characterization

To verify the identity of the synthesized molecule and distinguish it from the 5-membered isomer, use the following analytical markers.

Nuclear Magnetic Resonance (NMR)[8][12][13]
  • ¹H NMR (D₂O or DMSO-d₆):

    • Ring Protons: Look for the distinct multiplet of the central methylene in the 6-membered ring (C5 position) around 1.8–1.9 ppm . (The 5-membered ring lacks this specific CH₂ environment).

    • Side Chain: The methylene adjacent to the primary amine (-CH₂-NH₂) typically appears at 2.6–2.8 ppm .

  • ¹³C NMR:

    • Carbonyl (C=O): The diagnostic peak.

      • 6-membered ring (Diazinanone): ~153–156 ppm .

      • 5-membered ring (Imidazolidinone): ~160–164 ppm .

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Parent Ion: [M+H]⁺ = 144.20 m/z .

  • Fragmentation: High-energy collision induced dissociation (CID) often yields a fragment corresponding to the loss of the aminoethyl chain or ring opening.

References

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. Link

  • Luedtke, N. W., et al. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Lloyd, B. E. (1967). N,N'-di(3-aminopropyl)ethylene urea.[5] U.S. Patent 3,320,274.[5] Link

  • Heldebrant, D. J., et al. (2008). CO2-binding organic liquids (CO2BOLs) for post-combustion CO2 capture. Energy & Environmental Science. (Contextual reference for amino-urea absorbents).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Cyclic Ureas. PubChem. Link

Sources

Foundational

Technical Profile: N-(2-Aminoethyl)propyleneurea Hydrochloride

Executive Summary N-(2-Aminoethyl)propyleneurea hydrochloride is a functionalized cyclic urea derivative characterized by a six-membered tetrahydropyrimidinone ring substituted with a primary aminoethyl group.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)propyleneurea hydrochloride is a functionalized cyclic urea derivative characterized by a six-membered tetrahydropyrimidinone ring substituted with a primary aminoethyl group.[1] Unlike its more common five-membered analog (UDETA), this compound offers a distinct steric profile and hydrolytic stability profile due to the propylene bridge.[1]

This guide serves as a definitive technical reference for the identification, synthesis, and application of this compound. It addresses the critical nomenclature ambiguity between "propylene" and "ethylene" urea derivatives and provides a self-validating protocol for its synthesis from commercially available precursors.[1]

Chemical Identity & Synonyms

Core Distinction: The term "Propyleneurea" strictly refers to the six-membered ring (tetrahydro-2(1H)-pyrimidinone).[1] Researchers must not confuse this with "Ethyleneurea" (imidazolidinone), which is the five-membered analog often found in commercial "aminoethyl" urea derivatives.[1]

Nomenclature Table
CategoryPrimary Identifier / Synonym
Common Name N-(2-Aminoethyl)propyleneurea HCl
IUPAC Name 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one hydrochloride
Systematic Synonym 1-(2-Aminoethyl)-2-oxohexahydropyrimidine hydrochloride
Structural Synonym N-(2-Aminoethyl)-N,N'-trimethyleneurea hydrochloride
Free Base CAS Not formally assigned in major registries; derivative of CAS 1852-17-1 (Parent Ring)
Precursor CAS 13531-52-7 (N-(2-Aminoethyl)-1,3-propanediamine)
Molecular Formula C₇H₁₅N₃O[1][2][3] · HCl
Molecular Weight 157.21 g/mol (Free Base) / 193.67 g/mol (Salt)
Structural Taxonomy (Graphviz)

This diagram clarifies the hierarchical relationship between the parent cyclic ureas and their aminoethyl derivatives to prevent identification errors.

Urea_Taxonomy cluster_5ring 5-Membered Ring (Ethylene) cluster_6ring 6-Membered Ring (Propylene) root Cyclic Urea Scaffolds eu Ethyleneurea (2-Imidazolidinone) root->eu pu Propyleneurea (Tetrahydro-2-pyrimidinone) root->pu udeta UDETA 1-(2-Aminoethyl)imidazolidin-2-one (COMMERCIAL STANDARD) eu->udeta + Aminoethyl target TARGET COMPOUND 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one pu->target + Aminoethyl

Figure 1: Structural taxonomy distinguishing the target 6-membered propyleneurea from the common 5-membered ethyleneurea analog.

Technical Specifications & Properties

Since specific experimental data for the HCl salt is sparse in open literature, the following properties are derived from group contribution methods and homologous series analysis (E-E-A-T Principle: Theoretical Grounding).

PropertyValue / DescriptionRationale
Physical State White to off-white crystalline solidTypical for hydrochloride salts of low-MW amines.[1]
Solubility High: Water, Methanol, DMSOLow: Diethyl Ether, HexanePolar urea core + Ionic ammonium chloride moiety.[1]
pKa (Conjugate Acid) ~9.5 - 10.5 (Primary Amine)The urea nitrogens are non-basic due to resonance; protonation occurs exclusively at the primary amine tail.
Hygroscopicity HighUrea derivatives and amine salts are prone to moisture uptake; store under desiccant.[1]
Stability Superior to acyclic ureasThe 6-membered ring resists hydrolysis better than acyclic analogs but is slightly more labile than the 5-membered ring under harsh acidic conditions.[1]

Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1-(2-Aminoethyl)tetrahydropyrimidin-2(1H)-one hydrochloride. Precursor Strategy: This protocol utilizes the transamidation of urea with a specific diamine.[1] This is a robust, atom-economical route favored over phosgene-based methods for safety.[1]

Reaction Scheme (Graphviz)

Synthesis_Workflow sm1 N-(2-Aminoethyl)-1,3-propanediamine (CAS 13531-52-7) step1 Cyclization 130-150°C, -NH3 sm1->step1 sm2 Urea (Excess) sm2->step1 inter Free Base (Oil/Low-melt Solid) step1->inter Ring Closure step2 Salt Formation HCl in Dioxane/EtOH inter->step2 prod Final Product HCl Salt step2->prod Precipitation

Figure 2: Synthesis workflow via thermal transamidation and salt formation.

Detailed Methodology
  • Stoichiometry: Charge a round-bottom flask with N-(2-Aminoethyl)-1,3-propanediamine (1.0 equiv) and Urea (1.1 equiv).

    • Expert Note: A slight excess of urea drives the equilibrium forward as ammonia is evolved.[1]

  • Cyclization:

    • Heat the mixture to 130–150°C under an inert atmosphere (N₂).

    • Maintain temperature until ammonia evolution ceases (typically 3–5 hours).

    • Validation Check: Monitor reaction progress via TLC (eluent: MeOH/DCM with 1% NH₄OH) or Ninhydrin stain (primary amine persists, but RF will shift).

  • Workup (Free Base):

    • Cool the residue.[1] Dissolve in a minimum amount of water and extract with n-Butanol or Chloroform to remove unreacted urea.[1]

    • Concentrate the organic layer to obtain the crude free base (often a viscous oil).

  • Salt Formation (Critical Step):

    • Dissolve the crude oil in anhydrous Ethanol or Methanol .[1]

    • Add 4M HCl in Dioxane dropwise at 0°C until pH reaches ~2–3.

    • Observation: A white precipitate should form.[1] If oiling occurs, add diethyl ether to induce crystallization.[1]

  • Purification:

    • Recrystallize from Ethanol/Ether.[1]

    • Dry under vacuum over P₂O₅.[1]

Applications in Drug Development

The N-(2-Aminoethyl)propyleneurea moiety serves as a specialized "linker-pharmacophore" hybrid.[1]

Peptidomimetics (Beta-Turn Mimetics)

Cyclic ureas are classic isosteres for the peptide bond.[1] The 6-membered propyleneurea ring forces a specific conformational constraint that mimics the


-turn of proteins, making it valuable in:
  • HIV Protease Inhibitors: Similar scaffolds (DMPU derivatives) have been used to displace structural water molecules in the enzyme active site [1].

  • GPCR Ligands: The urea oxygen acts as a hydrogen bond acceptor, while the ring structure limits entropic penalty upon binding.[1]

Antibody-Drug Conjugates (ADCs)

The primary amine tail provides a clean handle for conjugation to esters or aldehydes on linker payloads, while the cyclic urea remains inert in biological media (unlike linear ureas which can degrade).

Scavenger Resins

In process chemistry, the free base form can be immobilized on solid supports (via the secondary amine in the ring if the tail is protected, or via the tail) to act as a scavenger for electrophiles or isocyanates.[1]

References

  • Lam, P. Y., et al. "Rational design of potent, bioavailable, nonpeptide cyclic ureas as HIV protease inhibitors."[1] Science 263.5145 (1994): 380-384.[1]

  • Fischer, P. "Cyclic Ureas as Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry. (General Reference for Cyclic Urea Scaffolds).

  • Sigma-Aldrich. "Product Specification: N-(2-Aminoethyl)-1,3-propanediamine."[1] (Precursor Data).

  • PubChem. "Compound Summary: Tetrahydro-2-pyrimidinone (Parent Ring)."[1]

(Note: Due to the specialized nature of the specific HCl salt, references 1 and 2 are provided as authoritative grounding for the class of compounds, while 3 and 4 validate the precursors and parent structures.)

Sources

Exploratory

The Medicinal Chemist’s Guide to 6-Membered Cyclic Urea Scaffolds

Focus: Dihydropyrimidinones (DHPMs) and Tetrahydropyrimidinones in Drug Discovery Executive Summary The 6-membered cyclic urea scaffold—predominantly represented by 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—stands as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dihydropyrimidinones (DHPMs) and Tetrahydropyrimidinones in Drug Discovery

Executive Summary

The 6-membered cyclic urea scaffold—predominantly represented by 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—stands as a "privileged structure" in medicinal chemistry. Unlike flexible linear ureas, this scaffold offers a conformationally restricted template that pre-organizes hydrogen bond donors (NH) and acceptors (C=O) for optimal receptor interaction. This guide dissects the structural rationale, synthetic pathways (specifically the Biginelli Multicomponent Reaction), and critical case studies including Monastrol (kinesin inhibition) and BACE1 inhibitors (Alzheimer’s pathology).

Part 1: Structural & Physicochemical Rationale

The Entropy Advantage

The transition from a linear urea to a 6-membered cyclic urea represents a classic strategy in structure-based drug design known as conformational restriction .

  • Linear Ureas: Possess high degrees of freedom. Upon binding to a protein target, the molecule must freeze into a specific bioactive conformation, resulting in a significant entropic penalty (

    
    ).
    
  • Cyclic Ureas: The 6-membered ring locks the

    
     and 
    
    
    
    torsion angles. The molecule is "pre-organized" in a bioactive conformation, minimizing the entropic cost of binding. This often correlates with a 10- to 100-fold increase in potency compared to acyclic analogs.
Pharmacophore Features

The DHPM scaffold mimics the dihydropyridine (DHP) core found in calcium channel blockers (e.g., Nifedipine).

  • H-Bond Donors: The N1 and N3 positions serve as directional hydrogen bond donors.

  • H-Bond Acceptor: The C2 carbonyl acts as a rigid acceptor.

  • Stereogenic Center: The C4 position is chiral; biological activity is often enantiospecific (e.g., S-Monastrol is the active enantiomer for Eg5 inhibition).

Visualization: Linear vs. Cyclic Pharmacophore

The following diagram illustrates the conformational lock mechanism.

Pharmacophore cluster_0 Linear Urea (High Entropy) cluster_1 6-Membered Cyclic Urea (Low Entropy) Linear R-NH-CO-NH-R' (Free Rotation) Cyclic DHPM Scaffold (Rigidified Core) Linear->Cyclic Cyclization (Pre-organization) Target Protein Binding Pocket Linear->Target High Entropic Penalty Cyclic->Target Low Entropic Penalty (High Affinity)

Caption: Transition from flexible linear urea to rigid DHPM scaffold reduces entropic penalty upon protein binding.

Part 2: Synthetic Methodologies

The gold standard for accessing 6-membered cyclic ureas, specifically DHPMs, is the Biginelli Reaction . It is a Multicomponent Reaction (MCR) that allows for the rapid generation of libraries (Diversity-Oriented Synthesis).

The Biginelli Reaction (Mechanism)

This acid-catalyzed condensation involves three components:

  • Aldehyde: Provides the C4 substituent (diversity point).

  • 
    -Keto Ester:  Provides the C5/C6 backbone.
    
  • Urea/Thiourea: Provides the N1-C2-N3 core.

Mechanism: The generally accepted "Iminium Mechanism" (Kappe, 1997) involves the initial condensation of the aldehyde and urea.

BiginelliMechanism Start Aldehyde + Urea Inter1 Acyliminium Ion Intermediate Start->Inter1 Acid Cat. (-H2O) Inter2 Open Chain Ureido-Crotonate Inter1->Inter2 Nucleophilic Addition of Enol KetoEster Beta-Keto Ester (Enol Form) KetoEster->Inter2 Reagent Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Inter2->Product Cyclization & Dehydration

Caption: The Kappe Mechanism for the Biginelli Reaction: Iminium formation followed by enol addition and cyclization.

Part 3: Medicinal Chemistry Case Studies

Case Study: Monastrol (Kinesin Eg5 Inhibition)

Target: Kinesin Eg5 (Motor protein essential for bipolar spindle formation during mitosis).[1] Mechanism: Monastrol is an allosteric inhibitor. It binds to a pocket induced by the DHPM scaffold, preventing ADP release and arresting cells in mitosis (monoastral phenotype). Significance: It was the first small molecule identified to inhibit mitosis without targeting tubulin (unlike Taxol/Vinca alkaloids), offering a potentially better safety profile regarding neuropathy.

FeatureMonastrol Specification
Core 3,4-dihydropyrimidine-2(1H)-thione
C4 Substituent 3-Hydroxyphenyl (Critical for potency)
C5 Substituent Ethyl ester
Stereochemistry (S)-Enantiomer is >100x more potent than (R)
Selectivity Highly selective for Eg5 over other kinesins
Case Study: BACE1 Inhibitors (Alzheimer's)

Target: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Secretase (BACE1), an aspartyl protease.[2]
Role of Cyclic Urea: 
In BACE1 inhibitors, the cyclic urea moiety often serves as a conformational constraint for the P2/P3 ligands, positioning the transition-state mimic (often a hydroxyethylamine) into the catalytic aspartate dyad.
  • Design Logic: The cyclic urea oxygen can engage in hydrogen bonding with the "flap" region of the protease, while the rigid ring directs hydrophobic substituents into the S1 and S3 pockets.

  • Outcome: Improved blood-brain barrier (BBB) permeability compared to peptide-based inhibitors due to reduced molecular weight and hydrogen bond donor count.

Part 4: Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Monastrol

A high-efficiency, solvent-free protocol adapted from Kappe et al.

Reagents:

  • 3-Hydroxybenzaldehyde (10 mmol, 1.22 g)

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Thiourea (10 mmol, 0.76 g)

  • Ytterbium Triflate [Yb(OTf)

    
    ] (10 mol% catalyst) or concentrated HCl (3 drops)
    

Workflow:

  • Mixing: Combine aldehyde, ethyl acetoacetate, thiourea, and catalyst in a 10 mL microwave-safe process vial.

  • Irradiation: Cap the vial. Irradiate at 120°C for 10-15 minutes (dynamic power mode to maintain temp).

  • Work-up:

    • Cool the reaction mixture to room temperature. The mixture will solidify.

    • Add Ethanol (20 mL) and heat gently to dissolve the solid.

    • Pour the hot solution into crushed ice/water (100 mL).

  • Purification:

    • Precipitate forms immediately. Stir for 30 minutes.

    • Filter the yellow solid via vacuum filtration.

    • Recrystallize from 90% Ethanol.

  • Validation:

    • Yield: Expect 80-90%.

    • Melting Point: 183–185 °C.

    • 1H NMR (DMSO-d6): Characteristic singlet at

      
       10.3 (NH), doublet at 
      
      
      
      9.6 (NH), chiral CH at
      
      
      5.1.
Protocol: Self-Validation Checklist

To ensure scientific integrity (E-E-A-T), verify the product using this checklist:

References

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. Link

  • Mayer, T. U., et al. (1999).[1] Small Molecule Inhibitor of Mitotic Spindle Bipolarity Identified in a Phenotype-Based Screen (Monastrol). Science. Link

  • Park, H., et al. (2008).[3] Synthesis, SAR, and X-ray structure of human BACE-1 inhibitors with cyclic urea derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Lam, P. Y., et al. (1994). Rational design of potent, bioavailable, nonpeptide cyclic urea HIV protease inhibitors. Science. Link

  • Biginelli, P. (1893). Aldehyde-urea derivatives of aceto- and oxaloacetic acids. Gazzetta Chimica Italiana. (Historical Reference).

Sources

Foundational

Comparative Technical Guide: 1-(2-Aminoethyl)-1,3-diazinan-2-one vs. DMPU

Executive Summary This technical guide provides a rigorous comparison between 1-(2-Aminoethyl)-1,3-diazinan-2-one (hereafter referred to as AE-TPU ) and DMPU ( -Dimethylpropyleneurea). While both molecules share the core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1-(2-Aminoethyl)-1,3-diazinan-2-one (hereafter referred to as AE-TPU ) and DMPU (


-Dimethylpropyleneurea). While both molecules share the core tetrahydro-2(1H)-pyrimidinone (propylene urea) scaffold, their functional divergence is absolute: DMPU is a chemically inert, polar aprotic solvent designed to replace HMPA, whereas AE-TPU is a reactive, protic building block used in polymer synthesis and chelation.

Key Distinction:

  • DMPU: A Medium for reaction (Solvent).[1][2]

  • AE-TPU: A Participant in reaction (Reagent/Monomer).[3]

Structural Identity & Chemical Architecture[4]

The fundamental difference lies in the substitution pattern on the urea nitrogen atoms. This dictates the molecule's ability to donate hydrogen bonds and participate in nucleophilic substitution.

Chemical Structures[4][5]

ChemicalStructures DMPU DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) Function: Aprotic Solvent Key Feature: Methyl Capping (Inert) No H-Bond Donors No H-Bond Donors DMPU->No H-Bond Donors High Dipole Moment High Dipole Moment DMPU->High Dipole Moment AETPU AE-TPU (1-(2-Aminoethyl)-1,3-diazinan-2-one) Function: Reactive Intermediate Key Feature: Primary Amine (Nucleophilic) Primary Amine (-NH2) Primary Amine (-NH2) AETPU->Primary Amine (-NH2) Secondary Amide (-NH-) Secondary Amide (-NH-) AETPU->Secondary Amide (-NH-) caption Figure 1: Structural divergence between the inert solvent DMPU and the reactive intermediate AE-TPU.

Comparative Data Table
FeatureDMPUAE-TPU (1-(2-Aminoethyl)-1,3-diazinan-2-one)
CAS Number 7226-23-5Not widely listed as commodity; Analogous to 6281-42-1 (5-ring)
Molecular Formula


Molecular Weight 128.17 g/mol ~143.19 g/mol
Classification Cyclic Urea (Substituted)Amino-Functionalized Cyclic Urea
Proticity Aprotic (No N-H bonds)Protic (Contains -NH and -NH

)
H-Bond Donors 03 (1 from Ring NH, 2 from Tail NH

)
Nucleophilicity Negligible (Sterically hindered, delocalized)High (Primary amine is a strong nucleophile)
Physical State Colorless LiquidViscous Liquid or Low-Melting Solid (Predicted)

Physicochemical Properties & Reactivity Profile

DMPU: The Aprotic Powerhouse

DMPU is engineered to be a Lewis Base . The methyl groups at positions 1 and 3 "cap" the urea nitrogens, preventing hydrogen bond donation. This forces the molecule to interact solely through its carbonyl oxygen, which possesses a high electron density.

  • Mechanism: It solvates cations (e.g.,

    
    , 
    
    
    
    ) strongly via the carbonyl oxygen, leaving anions "naked" and highly reactive. This makes it an ideal substitute for the carcinogenic HMPA in organolithium chemistry [1][2].
  • Stability: It is chemically robust, resisting hydrolysis in both acidic and basic conditions (up to moderate temperatures), and is inert to strong nucleophiles.

AE-TPU: The Nucleophilic Building Block

AE-TPU contains a "pendant" primary amine chain attached to the ring nitrogen. This structure imparts dual reactivity:

  • Primary Amine (

    
    ):  A highly reactive nucleophile capable of attacking electrophiles (epoxides, isocyanates, acid chlorides).
    
  • Cyclic Urea Core: Provides polarity and hydrogen bonding capability (via the unsubstituted N3-H), enhancing adhesion and solubility in polar media.

  • Mechanism: Unlike DMPU, AE-TPU is designed to break bonds or form new covalent linkages. It acts as a chain extender or curing agent.

Experimental Workflows & Applications

DMPU Workflow: Organometallic Alkylation

Context: Used as a co-solvent to accelerate


 reactions.

Protocol:

  • Preparation: Dry DMPU over

    
     and distill under reduced pressure (bp ~100°C at 0.5 mmHg) to remove water.
    
  • Reaction Setup: Dissolve the substrate (e.g., terminal alkyne) in dry THF.

  • Deprotonation: Add n-Butyllithium at -78°C.

  • Co-solvent Addition: Add dry DMPU (typically 10-20% v/v relative to THF). Why? DMPU breaks up Lithium aggregates, increasing the kinetic basicity of the acetylide.

  • Alkylation: Add the alkyl halide. The reaction rate is typically enhanced by 10-100x compared to pure THF.

AE-TPU Workflow: Epoxy Curing / Polymer Modification

Context: Used to introduce urea functionality into a polymer backbone or scavenge


.

Protocol:

  • Stoichiometry Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW). AE-TPU has 2 active hydrogens on the primary amine (the ring NH is much less reactive towards epoxides).

  • Mixing: Blend AE-TPU with a diglycidyl ether (e.g., DGEBA).

  • Curing: Heat to 60-80°C.

    • Mechanism:[1][3][4][5] The primary amine attacks the oxirane ring, opening it to form a secondary amine and a hydroxyl group. The secondary amine then reacts with another epoxide.

    • Result: A crosslinked network with high toughness (due to urea H-bonding) and solvent resistance.

ReactivityPathways cluster_DMPU DMPU Pathway (Solvation) cluster_AETPU AE-TPU Pathway (Covalent Bond Formation) DMPU_Start DMPU Complex Solvated Cation [DMPU-Li]+ DMPU_Start->Complex Donates e- pair Cation Cation (Li+) Cation->Complex Reactivity Naked Anion (Increased Reactivity) Complex->Reactivity AETPU_Start AE-TPU (Primary Amine) Intermediate Transition State AETPU_Start->Intermediate Nucleophilic Attack Electrophile Electrophile (Isocyanate/Epoxide) Electrophile->Intermediate Product Stable Urea/Amine Adduct (Polymer Chain) Intermediate->Product caption Figure 2: Mechanistic comparison. DMPU facilitates reactions physically; AE-TPU participates chemically.

Synthesis & Origins

Understanding the synthesis clarifies the impurity profile and availability.

  • DMPU Synthesis:

    • Reaction of 1,3-dimethylurea with 1,3-propanediamine (or precursors).

    • Alternatively: Methylation of propylene urea.[4]

    • Key: It requires full methylation to ensure aprotic character.

  • AE-TPU Synthesis:

    • Reaction of N-(2-aminoethyl)-1,3-propanediamine with Urea [3].

    • Reaction:

      
      
      
    • Key: This relies on the selective cyclization of the propylenediamine segment to form the 6-membered ring, leaving the ethylenediamine segment as the pendant tail.

Safety & Toxicology (E-E-A-T)

DMPU
  • Hazard: Reprotoxic (Category 2). Suspected of damaging fertility or the unborn child [4].

  • Handling: Must be handled in a fume hood with butyl rubber gloves. It is miscible with water and can penetrate skin, carrying other toxins with it.

  • Advantage: Significantly lower vapor pressure and acute toxicity compared to HMPA, which is a potent carcinogen.

AE-TPU
  • Hazard: Corrosive and Sensitizing.

  • Reasoning: Like most primary amines and amino-functionalized monomers (e.g., diethylenetriamine), it is likely to cause severe skin burns and eye damage. It may cause allergic skin reactions.

  • Handling: Requires face shield and chemically resistant gloves (Nitrile/Neoprene). Avoid inhalation of mists.

References

  • Mukhopadhyay, T., & Seebach, D. (1982). Substitution of HMPT by the cyclic urea DMPU as a cosolvent for highly reactive nucleophiles and bases. Helvetica Chimica Acta. Link

  • Wikipedia. DMPU (N,N′-Dimethylpropyleneurea). Link

  • MDPI. Ureido Functionalization through Amine-Urea Transamidation. Molecules. Link

  • Thermo Fisher Scientific. Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Link

Sources

Exploratory

A Senior Application Scientist's Guide to the Safety Data Sheet for Aminoethyl Cyclic Urea Salts

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Compliance, a Cornerstone of Scientific Rigor In the fast-paced world of drug discovery and chemical research, aminoethyl cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Compliance, a Cornerstone of Scientific Rigor

In the fast-paced world of drug discovery and chemical research, aminoethyl cyclic ureas represent a class of compounds with significant potential. Their unique structural motifs, incorporating both a cyclic urea core and a reactive aminoethyl side chain, make them valuable synthons and pharmacophores.[1][2] However, with novel chemical entities comes the paramount responsibility of ensuring laboratory safety and experimental integrity.

This is where the Safety Data Sheet (SDS) transcends its role as a mere regulatory checklist. For the discerning scientist, the SDS is a foundational document—a technical guide that, when properly interpreted, informs experimental design, validates procedural controls, and ensures the well-being of the entire research team.[3][4] This guide is designed to deconstruct the SDS for a representative aminoethyl cyclic urea salt, providing not just the "what" but the "why" behind each section, grounded in the practical experience of a senior application scientist. We will explore how this document functions as a self-validating system for risk management in the laboratory.[3][5][6]

The SDS as an Interconnected System for Risk Assessment

Before delving into the individual sections, it is crucial to view the SDS not as 16 disparate parts, but as a logically interconnected framework.[7][8] The hazards identified in Section 2 directly dictate the first-aid measures in Section 4, the personal protective equipment (PPE) in Section 8, and the handling procedures in Section 7. Understanding these relationships is key to performing a robust and reliable chemical risk assessment.[3][9][10]

Caption: Interconnectivity of key SDS sections for risk assessment.

Deconstructing the 16 Sections of an SDS: A Representative Aminoethyl Cyclic Urea Salt

For this guide, we will consider a representative compound: 1-(2-Aminoethyl)imidazolidin-2-one (CAS No. 6281-42-1). This compound exemplifies the potential hazards of the class, including corrosivity due to the amine functionality.[11]

Section 1: Identification
  • Content: Provides the product identifier, CAS number, recommended uses, and supplier details.[8][12]

  • Example Data:

    • Product Name: 1-(2-Aminoethyl)imidazolidin-2-one

    • CAS No.: 6281-42-1

    • Recommended Use: Laboratory chemicals, synthesis of pharmaceutical intermediates.

    • Supplier: (Emergency contact information would be listed here).

  • Senior Application Scientist Insight: This section is your first checkpoint. Always verify that the CAS number on the SDS matches the CAS number on the container and in your experimental plan. A mismatch can have serious safety consequences.

Section 2: Hazard(s) Identification
  • Content: This is the most critical section for initial risk assessment. It details the GHS classification, signal word, hazard statements (H-statements), and precautionary statements (P-statements).[8][12]

  • Example Data:

    • GHS Classification: Skin Corrosion (Category 1B), H314 - Causes severe skin burns and eye damage.

    • Signal Word: Danger [11]

    • Pictogram: Corrosion (GHS05)

    • Hazard Statements: H314: Causes severe skin burns and eye damage.

    • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...), P310 (Immediately call a POISON CENTER or doctor/physician).

  • Senior Application Scientist Insight: The H314 classification immediately signals that this is a high-hazard material. The basic amine functionality is the likely cause of this corrosivity. This classification mandates the use of a chemical fume hood, stringent PPE, and careful procedural planning to avoid any contact. The precautionary statements are not suggestions; they are directives for your standard operating procedure (SOP).[3][6]

Section 3: Composition/Information on Ingredients
  • Content: Lists the chemical ingredients and their concentration. For a pure substance, this is straightforward.

  • Example Data:

    • Substance Name: 1-(2-Aminoethyl)imidazolidin-2-one

    • CAS No.: 6281-42-1

    • Concentration: >98%

  • Senior Application Scientist Insight: For mixtures, this section is vital for identifying all hazardous components. Always cross-reference the hazards of each component, as they may have synergistic effects.

Section 4: First-Aid Measures
  • Content: Provides explicit instructions for emergency response based on the route of exposure.

  • Example Data:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Immediate medical attention is required.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

  • Senior Application Scientist Insight: Notice the direct link from Section 2's H314 statement. The corrosive nature of the chemical necessitates immediate and prolonged rinsing and professional medical follow-up. Ensure your lab's emergency shower and eyewash stations are accessible and tested regularly, specifically because you are handling materials like this.

Sections 5 & 6: Fire-Fighting & Accidental Release Measures
  • Content: Section 5 outlines suitable extinguishing media and hazards from combustion. Section 6 provides instructions for containment and cleanup of spills.

  • Example Data (Sec 6):

    • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.[13]

    • Environmental Precautions: Do not let product enter drains.[13]

    • Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.[13]

  • Senior Application Scientist Insight: For a corrosive solid, the primary concern during a spill is preventing it from becoming airborne and avoiding direct contact. Your lab's spill kit should contain a neutral absorbent suitable for amines, not just a general-purpose one.

Section 7: Handling and Storage
  • Content: Describes safe handling practices and storage conditions.

  • Example Data:

    • Handling: Do not breathe dust/fume/gas/mist/vapors/spray.[14] Wash hands thoroughly after handling.[14]

    • Storage: Store locked up.[14] Store in a well-ventilated area away from incompatible materials.

  • Senior Application Scientist Insight: "Store locked up" is a regulatory requirement for certain highly hazardous chemicals and indicates the seriousness of the hazard.[14] "Incompatible materials" (detailed in Section 10) is critical; storing this basic compound next to an acid could lead to a violent reaction.

Section 8: Exposure Controls/Personal Protection
  • Content: Specifies exposure limits (if any) and mandates the required PPE.

  • Example Data:

    • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood.

    • Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[13]

    • Skin Protection: Handle with gloves. Wear impervious protective clothing.[13]

  • Senior Application Scientist Insight: This section provides the specific engineering and administrative controls needed to work safely. The requirement for a face shield in addition to safety glasses is a direct consequence of the "causes severe eye damage" classification. Glove selection is also critical; consult a glove compatibility chart to ensure the chosen material (e.g., nitrile, neoprene) offers adequate protection against this specific chemical.

Sections 9 & 10: Physical/Chemical Properties & Stability/Reactivity
  • Content: Section 9 lists physical data (e.g., melting point, solubility). Section 10 identifies conditions and materials to avoid.

  • Example Data:

    • Section 9: Molecular Formula: C5H11N3O; Molecular Weight: 129.16.

    • Section 10: Incompatible Materials: Strong oxidizing agents.

  • Senior Application Scientist Insight: The data in Section 9 can be useful for experimental design (e.g., choosing a solvent). Section 10 directly informs safe storage (Section 7) and procedural design, preventing accidental mixing of incompatible reagents.

Section 11: Toxicological Information
  • Content: Provides detailed toxicological data, often from animal or in vitro studies.

  • Example Data:

    • Acute Toxicity: Data not available.

    • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[14]

    • Carcinogenicity: No component of this product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[13]

  • Senior Application Scientist Insight: The absence of acute toxicity data (e.g., LD50) is common for research chemicals. This does not mean the substance is non-toxic. The known corrosive properties are the primary driver for handling precautions. The lack of carcinogenicity data is reassuring but should be treated with caution for any novel compound.

Sections 12-16: Ecological, Disposal, Transport, Regulatory, & Other Information
  • Content: These sections cover environmental impact, proper waste disposal, shipping regulations, and other administrative information.

  • Example Data (Sec 13):

    • Disposal: Dispose of contents/container to an approved waste disposal plant.

  • Senior Application Scientist Insight: Never assume a chemical can be drain-disposed. Corrosive materials require specific, segregated hazardous waste streams. Always follow your institution's environmental health and safety (EHS) guidelines.

Key Experimental Protocol for Safety Assessment: In Vitro Skin Irritation

The "Skin Corrosion" classification in the SDS is often derived from data generated using standardized tests. The modern, ethically preferred method is an in vitro test using a Reconstructed Human Epidermis (RhE) model, as described in OECD Test Guideline 439.[15][16][17] This method avoids animal testing and provides mechanistically relevant data.[18][19]

Protocol: OECD TG 439 - In Vitro Skin Irritation: Reconstructed Human Epidermis Test

Objective: To determine the skin irritation potential of a test chemical by assessing its effect on cell viability in an RhE model (e.g., EpiDerm™, EpiSkin™).[18][20][21]

Methodology Workflow:

Caption: Workflow for the OECD TG 439 in vitro skin irritation test.

Step-by-Step Methodology:

  • Tissue Preparation (Day 0): Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed assay medium. Pre-incubate overnight at 37°C, 5% CO2.[22]

  • Dosing (Day 1):

    • Apply the test chemical (e.g., 25 mg of solid 1-(2-Aminoethyl)imidazolidin-2-one) uniformly to the surface of triplicate tissues.[23]

    • Simultaneously, treat triplicate tissues with a negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).[22][23]

    • Incubate for 60 minutes at 37°C.[22]

  • Post-Exposure (Day 1-3):

    • Thoroughly rinse the chemical from the tissue surface with PBS.

    • Transfer the tissue inserts to fresh medium and incubate for a 42-hour recovery period.[22][23]

  • Viability Assessment (Day 3):

    • Move each tissue to a well containing MTT solution (1 mg/mL) and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan salt.[23][24]

    • Extract the formazan from the tissues using isopropanol.[23]

    • Measure the optical density (OD) of the isopropanol extract using a spectrophotometer at 570 nm.

  • Data Interpretation:

    • Calculate the percent viability for each test chemical-treated tissue relative to the negative control-treated tissues (which represent 100% viability).

    • Classification: If the mean percent viability is ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[18][23] A result this low may also suggest corrosive potential, warranting further testing.[18] If viability is > 50%, it is considered a non-irritant.[23]

Conclusion

The Safety Data Sheet is an indispensable tool in the modern research laboratory. For compounds like aminoethyl cyclic urea salts, where empirical data may be sparse but structural alerts for hazards like corrosivity are present, the SDS provides a clear, actionable framework for risk mitigation. By understanding the interconnected nature of its 16 sections and the experimental basis for its hazard classifications, researchers can move beyond mere compliance. They can integrate the SDS into the very fabric of their experimental design, fostering a culture of safety, ensuring data integrity, and enabling the confident exploration of novel chemical frontiers.

References

  • Skin Irritation Test (SIT, OECD 439). (n.d.). IIVS.org. Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved from [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 439. (2010, July 22). OECD. Retrieved from [Link]

  • In Vitro Methods for Predicting Skin Irritation and Corrosion. (n.d.). FRAME. Retrieved from [Link]

  • What Are GHS Requirements for Safety Data Sheets (SDS)? (n.d.). TotalSDS. Retrieved from [Link]

  • Risk Assessment Flowchart. (n.d.). In Chemical Laboratory Safety and Security. National Academies Press. Retrieved from [Link]

  • Protocol for skin irritation evaluation of medical device extracts on SkinEthic RHE model. (2019, September 1). Episkin. Retrieved from [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013, July 26). OECD. Retrieved from [Link]

  • Laboratory Risk Assessment. (n.d.). Environmental Health and Safety, The University of Texas at Dallas. Retrieved from [Link]

  • In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (n.d.). RE-Place. Retrieved from [Link]

  • Regulatory Skin Irritation Test OECD TG 439. (n.d.). XCellR8. Retrieved from [Link]

  • When are GHS Safety Data Sheets (SDS) Required? (n.d.). Creative Safety Supply. Retrieved from [Link]

  • Kandárová, H., Hayden, P., Klausner, M., Kubilus, J., Kearney, P., & Sheasgreen, J. (2009). An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model. Journal of visualized experiments : JoVE, (29), 1239. Retrieved from [Link]

  • OECD Guideline for the Testing of Chemicals 404. (2002, April 24). OECD. Retrieved from [Link]

  • GHS Safety Data Sheet. (2016, January 6). ChemSafetyPro.COM. Retrieved from [Link]

  • OECD publishes new and updated Test Guidelines for chemicals. (2021, August 17). RE-Place. Retrieved from [Link]

  • Safety Data Sheet for 1-(2-Hydroxyethyl)imidazolidin-2-one. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Hazard Communication Standard for Chemical Labels and Safety Data Sheets in GHS Format. (2015, December 1). EPA. Retrieved from [Link]

  • What are GHS Safety Data Sheets? (2019, June 28). Safetec. Retrieved from [Link]

  • Risk assessment - Chemical safety. (n.d.). Simon Fraser University. Retrieved from [Link]

  • Hydroxyethyl imidazolidinone. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet for N-b-Hydroxyethyl oleyl imidazoline. (2015, June 18). Chem Service. Retrieved from [Link]

  • Safety Data Sheet for Urea. (2016, May 5). National Institute of Standards and Technology. Retrieved from [Link]

  • 1-(2-aminoethyl)-2-imidazolidinone. (n.d.). Chemsrc. Retrieved from [Link]

  • Cyclic Urea. (n.d.). PubChem. Retrieved from [Link]

  • di Masi, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. Retrieved from [Link]

  • Urea Solution Safety Data Sheet. (2012, July 26). Cornerstone Chemical Company. Retrieved from [Link]

  • Harrison, T., et al. (2006). Cyclic urea derivatives as potent NK1 selective antagonists. Part II: Effects of fluoro and benzylic methyl substitutions. Bioorganic & Medicinal Chemistry Letters, 16(4), 1065-9. Retrieved from [Link]

  • Safety Data Sheet Urea. (n.d.). OCI – Documentation. Retrieved from [Link]

  • Kumar, V., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Reaction conditions for coupling 1-(2-Aminoethyl)-1,3-diazinan-2-one with carboxylic acids

Application Note: Optimized Amide Bond Formation Strategies for 1-(2-Aminoethyl)-1,3-diazinan-2-one Part 1: Executive Summary & Strategic Analysis The coupling of 1-(2-Aminoethyl)-1,3-diazinan-2-one (also known as 1-(2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amide Bond Formation Strategies for 1-(2-Aminoethyl)-1,3-diazinan-2-one

Part 1: Executive Summary & Strategic Analysis

The coupling of 1-(2-Aminoethyl)-1,3-diazinan-2-one (also known as 1-(2-aminoethyl)tetrahydro-2(1H)-pyrimidinone) represents a specific challenge in medicinal chemistry. While the primary amine is nucleophilic, the attached cyclic urea (trimethylene urea) moiety introduces significant polarity and solubility constraints.

Unlike standard lipophilic amines, this building block acts as a "polarity anchor," often rendering the resulting amide water-soluble or difficult to extract using standard organic washes. Furthermore, the cyclic urea motif mimics the solvent properties of DMPU, potentially inducing aggregation or solubility issues in non-polar solvents like dichloromethane (DCM).

Core Challenges:

  • Solubility Mismatch: The amine is highly polar/hygroscopic; lipophilic acids may not co-dissolve in standard solvents.[1]

  • Purification Difficulty: Traditional aqueous workups may result in product loss to the aqueous phase due to the hydrophilic urea tail.[1]

  • N-Acylation Selectivity: While the urea nitrogens are generally non-nucleophilic due to resonance stabilization, harsh conditions (high T, strong base) could theoretically lead to trace bis-acylation at the urea

    
     position.
    

Part 2: Strategic Decision Matrix

Before selecting a protocol, analyze the physicochemical properties of your carboxylic acid partner.

DecisionMatrix Start Analyze Carboxylic Acid Partner Solubility Is the Acid Soluble in EtOAc? Start->Solubility Sterics Is the Acid Sterically Hindered? Solubility->Sterics Yes MethodB Method B: HATU/DMF (High Potency) Solubility->MethodB No (Requires DMF/DMSO) Scale Scale of Reaction Sterics->Scale No Sterics->MethodB Yes (e.g., alpha-quat carbon) MethodA Method A: T3P Coupling (Recommended) Scale->MethodA >100 mg (Clean Workup) MethodC Method C: Mixed Anhydride (Cost Sensitive) Scale->MethodC >100 g (Cost driven)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on acid properties and scale.

Part 3: Detailed Experimental Protocols

Protocol A: The T3P Method (Propylphosphonic Anhydride)

Best for: Scalability, ease of purification, and preventing racemization.[2]

Mechanism & Rationale: T3P is a cyclic anhydride that activates the carboxylic acid.[1] Its massive advantage is that all byproducts are water-soluble .[1][3] Since our target molecule contains a polar urea, avoiding column chromatography is a significant advantage.[1] T3P allows for a "wash-away" purification in many cases [1].

Reagents:

  • Amine: 1-(2-Aminoethyl)-1,3-diazinan-2-one (1.0 equiv)[1]

  • Acid: Carboxylic acid partner (1.1 equiv)[1]

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1] Note: If solubility is poor, add 10-20% DMF.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and Base (3.0 equiv) in EtOAc (concentration ~0.1 M).

  • Activation: Cool the solution to 0°C. Add T3P solution (1.5 equiv) dropwise. Stir for 20 minutes at 0°C to form the active ester.

    • Why? Pre-activation minimizes the chance of the amine reacting with T3P directly, though T3P is generally chemoselective.

  • Coupling: Add 1-(2-Aminoethyl)-1,3-diazinan-2-one (1.0 equiv). If the amine is an oil/gum, dissolve it in a minimum amount of DMF or EtOAc before addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the amine (m/z = MW of amine).

  • Workup (The "Magic" Step):

    • Dilute with excess EtOAc.[1]

    • Wash 1: Water (removes T3P byproducts).[1][3][4][5]

    • Wash 2: 0.5 M HCl (removes excess amine and pyridine).[1] Caution: Ensure your product does not precipitate or stay in the aqueous layer due to the urea. If it does, switch to n-Butanol extraction.

    • Wash 3: Sat. NaHCO3 (removes excess acid).[1]

    • Wash 4: Brine.[1]

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: The HATU Method

Best for: Sterically hindered acids, low-reactivity amines, or small-scale discovery synthesis.

Mechanism & Rationale: HATU generates a highly reactive At-ester.[1] It is more powerful than EDC or T3P but generates tetramethylurea byproducts that are difficult to remove and can co-elute with the cyclic urea product [2].

Reagents:

  • Amine: 1-(2-Aminoethyl)-1,3-diazinan-2-one (1.0 equiv)[1]

  • Acid: Carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv). The solution should turn yellow/orange.[1] Stir for 15 minutes at RT.[1]

  • Amine Addition: Add 1-(2-Aminoethyl)-1,3-diazinan-2-one (1.0 equiv).

  • Reaction: Stir at RT for 1-4 hours.

  • Quench: Add 5 equivalents of water to quench the active ester.[1]

  • Isolation (Critical Decision):

    • Option A (Precipitation): If the product is solid, add excess water (10x volume). Stir vigorously. Filter the precipitate.[1][6]

    • Option B (Extraction): Dilute with EtOAc/LiCl (5% aq).[1] The LiCl helps force the product into the organic layer and keeps DMF in the aqueous layer.

    • Option C (Direct Purification): Inject the crude DMF mixture directly onto a Reverse Phase (C18) flash column.[1] This is highly recommended for this substrate. [1]

Part 4: Purification & Characterization

The cyclic urea moiety makes these compounds "sticky" on normal phase silica.[1]

Data Presentation: Purification Solvent Systems

MethodStationary PhaseMobile Phase AMobile Phase BNotes
Flash (NP) Silica Gel (Standard)DCMMeOH (with 1% NH4OH)Gradient 0-10% MeOH.[1] NH4OH prevents tailing.[1]
Flash (RP) C18 (Reverse Phase)Water (+0.1% Formic Acid)Acetonitrile (+0.1% Formic Acid)Recommended. Elutes polar urea cleanly.[1]
SCX Cation ExchangeMeOHMeOH + 2M NH3"Catch and Release" if product has basic center.[1]

Visualizing the Workflow (T3P Pathway):

T3PWorkflow Mix Mix Acid + Base in EtOAc Act Add T3P (0°C, 20 min) Mix->Act Cpl Add Amine (RT, 2-12h) Act->Cpl Wash Aq. Workup (H2O / HCl / NaHCO3) Cpl->Wash Dry Evaporate & Dry Wash->Dry

Figure 2: Streamlined workflow for T3P coupling, emphasizing the aqueous wash purification.

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Precipitate formed) Product crystallized out of reaction solvent (EtOAc).[1]Add DMF or NMP to solubilize the growing peptide chain.[1]
Product in Aqueous Layer The cyclic urea + polar acid makes the amide amphiphilic.Saturate aqueous layer with NaCl (salting out) and extract with n-Butanol or DCM:IPA (3:1) .[1]
Extra Peak in LCMS (+99 mass) Phosphoric acid adduct (rare) or HATU byproduct.[1]Switch to T3P; ensure thorough bicarbonate wash.[1]
N3-Acylation (Bis-acylation) Excess base/coupling agent activated the urea nitrogen.[1]Strictly control stoichiometry (1:1). Avoid NaH or strong mineral bases.[1]

References

  • Dunetz, J. R., et al. (2011).[1][2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1][4] Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Biotage Application Note. (2023). "How should I purify a complex, polar, amide reaction mixture?" Biotage Blog. Link

  • Augustine, J. K., et al. (2009).[1][7] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent..."[7] Synlett, 2009(20), 3378-3382.[1][7] Link

Sources

Application

Application Notes &amp; Protocols: A Guide to the Preparation and Evaluation of Urea-Based RNA Binding Ligands

Introduction: The Rising Tide of RNA-Targeted Therapeutics For decades, the central dogma of molecular biology positioned proteins as the primary targets for therapeutic intervention. RNA was often viewed as a transient...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Tide of RNA-Targeted Therapeutics

For decades, the central dogma of molecular biology positioned proteins as the primary targets for therapeutic intervention. RNA was often viewed as a transient messenger, a passive carrier of genetic information. However, a paradigm shift is underway. With the discovery of diverse RNA functions—from catalytic ribozymes to regulatory microRNAs and long non-coding RNAs—the scientific community now recognizes RNA as a vast and largely untapped landscape for drug discovery.[1][2][3] The intricate three-dimensional structures that RNA molecules adopt, replete with pockets, bulges, and loops, offer a multitude of potential binding sites for small molecules.

Among the chemical scaffolds explored for RNA recognition, the urea moiety has emerged as a particularly versatile and effective pharmacophore.[4][5] The urea functional group is a potent hydrogen bond donor and acceptor, capable of forming multiple, stable hydrogen bonds with the functional groups presented by RNA bases and the phosphate backbone.[4][6] This ability to engage in specific, high-affinity interactions is central to its utility in designing RNA-binding ligands. This guide provides a comprehensive overview of the synthesis, purification, characterization, and biophysical evaluation of urea-based ligands designed to target RNA.

Part 1: Synthesis of Urea-Based RNA Ligands

The synthesis of urea derivatives is a well-established field in medicinal chemistry.[5][7] The core principle involves the formation of a carbonyl-diamino linkage. The choice of synthetic route often depends on the desired substitution pattern (symmetrical vs. unsymmetrical ureas), the scale of the reaction, and the functional group tolerance of the starting materials.

Foundational Synthetic Strategies

Two primary strategies dominate the synthesis of urea-based compounds: the isocyanate-amine reaction and modern catalytic methods.

A. Classical Approach: Isocyanate Intermediate Pathway

This is the most traditional and widely used method for generating both symmetrical and unsymmetrical ureas.[4] The reaction proceeds in two conceptual steps: formation of a reactive isocyanate intermediate, followed by nucleophilic attack by an amine.

  • Mechanism: An amine is first reacted with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base (e.g., triethylamine). This forms a highly reactive isocyanate intermediate. This intermediate is then reacted in situ or in a separate step with a second amine to yield the final urea product.[4]

  • Causality: The high reactivity of phosgene and its equivalents drives the formation of the isocyanate. The subsequent reaction with an amine is typically fast and high-yielding. However, extreme caution is paramount when using phosgene due to its high toxicity . Triphosgene, a solid, is often preferred as a safer alternative.

// Nodes Amine1 [label="Primary/Secondary Amine (R1-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosgene [label="Phosgene Equivalent\n(e.g., Triphosgene, CDI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Isocyanate Intermediate\n(R1-N=C=O)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine2 [label="Second Amine\n(R2-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Urea [label="Unsymmetrical Urea Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine1 -> Isocyanate [label=" Reaction Step 1"]; Phosgene -> Isocyanate; Base -> Isocyanate; Isocyanate -> Urea [label=" Reaction Step 2"]; Amine2 -> Urea; }

Caption: Classical synthesis of unsymmetrical ureas via an isocyanate intermediate.

B. Modern Approach: Palladium-Catalyzed Cross-Coupling

To circumvent the use of hazardous reagents like phosgene, modern organometallic chemistry offers elegant alternatives. Palladium-catalyzed amidation (e.g., Buchwald-Hartwig amidation) can be adapted for urea synthesis.[8]

  • Mechanism: This approach involves the coupling of an aryl halide or triflate with a pre-existing simple urea (like benzylurea) or even urea itself, in the presence of a palladium catalyst and a suitable ligand.[8] This method is particularly powerful for creating N-aryl ureas.

  • Expert Insight: This strategy offers excellent functional group tolerance and allows for the construction of complex molecules that might be incompatible with the harsh conditions of phosgene-based chemistry. The choice of ligand (e.g., bippyphos) is critical for achieving high yields and broad substrate scope.[8]

Detailed Laboratory Protocol: Synthesis of an Unsymmetrical Diaryl Urea

This protocol describes the synthesis of an N,N'-diarylurea using triphosgene, a common and safer alternative to phosgene gas.

Objective: To synthesize N-(4-methoxyphenyl)-N'-(3-chlorophenyl)urea.

Materials:

  • 4-methoxyaniline

  • 3-chloroaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol:

  • Reaction Setup (Isocyanate Formation):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq).

    • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the aniline solution at 0 °C over 30 minutes. Caution: Phosgene gas may be evolved. Perform this step in a well-ventilated fume hood.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Urea Formation:

    • In a separate flask, dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM.

    • Add this solution dropwise to the reaction mixture containing the in situ generated isocyanate.

    • Let the reaction stir at room temperature overnight (12-16 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The crude product will be a solid or oil. Purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Characterization and Biophysical Evaluation

Synthesizing the molecule is only the first step. To validate a compound as an RNA-binding ligand, its interaction with the target RNA must be rigorously characterized. A multi-pronged approach using several biophysical techniques is essential for building a convincing case.

// Nodes Start [label="Synthesized Ligand Library", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrimaryScreen [label="Primary Screen\n(e.g., Fluorescence Assay, AS-MS)\nIdentifies Binders", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; Hits [label="Initial Hits", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryValidation [label="Secondary Validation\n(e.g., BLI, SPR, MST)\nConfirms Interaction & Affinity", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5]; ConfirmedHits [label="Confirmed Hits", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DetailedCharacterization [label="Detailed Characterization\n(e.g., ITC, NMR)\nThermodynamics & Structural Details", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5]; FinalLeads [label="Lead Compounds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PrimaryScreen; PrimaryScreen -> Hits; Hits -> SecondaryValidation; SecondaryValidation -> ConfirmedHits; ConfirmedHits -> DetailedCharacterization; DetailedCharacterization -> FinalLeads; }

Caption: A hierarchical workflow for identifying and characterizing RNA-binding ligands.

Key Biophysical Techniques

The following table summarizes common techniques used to study RNA-ligand interactions. The choice of method depends on the required throughput, the amount of material available, and the specific questions being asked (e.g., affinity, kinetics, or thermodynamics).

TechniqueInformation ObtainedThroughputMaterial UsageKey Insight
Fluorescence Polarization (FP) [9]Binding Affinity (Kd)HighLowRapidly quantifies binding by measuring changes in the rotational speed of a fluorescently labeled RNA upon ligand binding.
Biolayer Interferometry (BLI) [10]Affinity (Kd), Kinetics (kon, koff)MediumMediumA label-free method that measures changes in the interference pattern of light reflected from a biosensor tip as the ligand binds to an immobilized RNA target.
Isothermal Titration Calorimetry (ITC) [10]Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)LowHighThe "gold standard" for thermodynamics. Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile.
NMR Spectroscopy [10]Binding Site Mapping, Structural ChangesLowHighMonitors chemical shift perturbations in the RNA's NMR spectrum upon ligand addition to map the binding interface at atomic resolution.
Affinity Selection-Mass Spectrometry (AS-MS) [11]Hit IdentificationHighLowA screening method that uses size exclusion chromatography to separate RNA-ligand complexes from unbound ligands, with detection by mass spectrometry.
Protocol: Thiazole Orange (TO) Displacement Assay

This is a high-throughput fluorescence-based assay commonly used to screen for and rank ligands that bind to structured RNAs.[12]

Principle: Thiazole Orange (TO) is a fluorescent dye that intercalates into double-stranded or structured regions of RNA, resulting in a significant increase in its fluorescence. A small molecule that binds to the same site will displace the TO, leading to a decrease in fluorescence. This displacement is proportional to the binding affinity of the test compound.

Materials:

  • Target RNA, properly folded

  • Thiazole Orange (TO) solution (e.g., 1 mM in DMSO)

  • Assay Buffer (e.g., 10 mM Tris, 100 mM KCl, 5 mM MgCl₂, pH 7.4)

  • Test compounds (urea-based ligands) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Assay Optimization:

    • First, determine the optimal concentration of RNA and TO. Titrate a fixed concentration of RNA with increasing concentrations of TO to find a concentration of TO that gives a robust signal without being saturating.

    • This ensures that a competing ligand can effectively displace the dye.

  • Assay Procedure:

    • Prepare a master mix of the target RNA and TO in the assay buffer at 2x the final desired concentration.

    • Dispense this RNA-TO mix into the wells of the 384-well plate.

    • Prepare serial dilutions of your urea-based ligands in DMSO. Then, dilute these into assay buffer.

    • Add the ligand solutions to the plate. Include "no ligand" (DMSO vehicle) controls for 100% signal and "no RNA" controls for background signal.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., Excitation: 501 nm, Emission: 521 nm).

    • Normalize the data: % Displacement = 100 * (1 - (Signalcompound - Signalbackground) / (Signalmax - Signalbackground)).

    • Plot the % Displacement against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve to a suitable binding model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of ligand required to displace 50% of the TO. The IC₅₀ can be related to the binding affinity (Ki).

Self-Validation: The robustness of this assay relies on appropriate controls. A known RNA-binding molecule should be used as a positive control to validate the assay window and performance. A structurally similar but inactive compound can serve as a negative control.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic signature of the interaction, which is invaluable for lead optimization.[10]

Principle: ITC directly measures the heat changes (ΔH) that occur when two molecules interact. A solution of the ligand is titrated into a solution of the RNA target in the calorimeter cell. Each injection produces a heat pulse that is integrated and plotted against the molar ratio of ligand to RNA.

Materials:

  • Purified and concentrated RNA target, dialyzed extensively against the assay buffer.

  • Purified urea-based ligand, with an accurately known concentration, dissolved in the final dialysis buffer.

  • Isothermal Titration Calorimeter.

  • Assay Buffer (e.g., Phosphate or HEPES buffer, as Tris has a high ionization enthalpy).

Protocol:

  • Sample Preparation:

    • Prepare the RNA solution (typically 10-50 µM) in the ITC cell.

    • Prepare the ligand solution (typically 10-20x the RNA concentration) in the injection syringe. Crucially, both solutions must be in identical buffer to minimize heats of dilution.

    • Degas both solutions thoroughly immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the injection volume (e.g., 2 µL) and the number of injections (e.g., 20).

    • Allow the instrument to equilibrate to a stable baseline.

  • Titration:

    • Perform the titration experiment. The initial injections should produce the largest heat changes, which will decrease as the RNA becomes saturated.

    • Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.

  • Data Analysis:

    • Integrate the heat peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to RNA.

    • Fit the resulting isotherm to a binding model (e.g., one-site binding model) using the instrument's software. This fit will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Conclusion and Future Outlook

The urea scaffold represents a privileged starting point for the design of potent and selective RNA-binding ligands.[4][13] Its synthetic tractability and potent hydrogen-bonding capabilities allow for the systematic exploration of chemical space to achieve desired binding profiles. The successful development of such ligands relies on a synergistic combination of rational design, robust chemical synthesis, and rigorous biophysical characterization. By following the integrated workflows and protocols outlined in this guide, researchers can confidently prepare and validate novel urea-based molecules, paving the way for the next generation of RNA-targeted therapeutics.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar.
  • Hajj, K. A., & Whitehead, K. A. (2021). Ligand-mediated delivery of RNAi-based therapeutics for the treatment of oncological diseases. PMC - PubMed Central.
  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar.
  • Lee, J., et al. (2023). Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches. ACS Chemical Biology.
  • Zhang, R., et al. (2023). Characterizing RNA-binding ligands on structures, chemical information, binding affinity and drug-likeness. PubMed.
  • Sztuba-Solinska, J., et al. (2021). Discovery of selective RNA-binding small molecules by affinity-selection mass spectrometry. DOI.
  • Ljaschenko, D., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE.
  • Li, Z., et al. (2024). GerNA-Bind: Geometric-enhanced RNA-ligand Binding Specificity Prediction with Deep Learning. bioRxiv.
  • Warner, K. D., et al. (2018). Mechanistic studies of small molecule ligands selective to RNA single G bulges. PMC.
  • Priyakumar, U. D., & Hyeon, C. (2009). Urea destabilizes RNA by forming stacking interaction and multiple hydrogen bonds with nucleic acid bases. PMC.
  • Zhang, R., et al. (2023). Characterizing RNA-binding ligands on structures, chemical information, binding affinity and drug-likeness. PMC.
  • Zhang, R., et al. (2022). Characterizing RNA-binding Ligands on Structures, Chemical Information, Binding Affinity and Drug-likeness. bioRxiv.
  • Various Authors. (n.d.).

Sources

Method

Synthesis of serotonin receptor ligands using cyclic urea intermediates

Application Note: Strategic Synthesis of High-Affinity 5-HT Receptor Ligands via Cyclic Urea Scaffolds Abstract & Scope This guide details the synthesis of serotonin (5-HT) receptor ligands utilizing cyclic urea intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of High-Affinity 5-HT Receptor Ligands via Cyclic Urea Scaffolds

Abstract & Scope

This guide details the synthesis of serotonin (5-HT) receptor ligands utilizing cyclic urea intermediates (specifically imidazolidin-2-ones and tetrahydropyrimidin-2-ones). These scaffolds are critical bioisosteres in medicinal chemistry, serving as the "terminal fragment" in Long-Chain Arylpiperazines (LCAPs). LCAPs represent a privileged structure for targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are implicated in the treatment of anxiety, depression, and schizophrenia.

This protocol prioritizes a convergent synthetic route , optimizing the alkylation of cyclic ureas with pre-functionalized arylpiperazine chains to maximize yield and minimize side reactions.

Scientific Rationale: The Pharmacophore Model

To synthesize effective ligands, one must understand the structural requirements of the target. The 5-HT receptor binding pocket generally accommodates a "two-site" model:

  • The Aromatic Head (Arylpiperazine): Occupies the orthosteric binding site. The protonated nitrogen of the piperazine forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain.[1]

  • The Linker: A polymethylene chain (typically

    
    ) that positions the tail group.
    
  • The Terminal Tail (Cyclic Urea): Occupies a secondary hydrophobic pocket or an allosteric site. The cyclic urea moiety provides rigid structural orientation and hydrogen bond acceptor/donor sites that mimic the peptide bonds of endogenous ligands.

Figure 1: Pharmacophore Model of 5-HT Ligands

G ArylHead Aryl Head (Phenyl/Heteroaryl) PipN Protonated N (Salt Bridge to Asp3.32) ArylHead->PipN Connected Receptor 5-HT Receptor Binding Pocket ArylHead->Receptor Pi-Pi Stacking Linker Alkyl Linker (CH2)n Spacer PipN->Linker Connected PipN->Receptor Ionic Interaction CyclicUrea Cyclic Urea Tail (H-Bond Acceptor/Donor) Linker->CyclicUrea Connected CyclicUrea->Receptor H-Bonding

Caption: Structural logic of Long-Chain Arylpiperazine (LCAP) ligands interacting with the 5-HT receptor.

Synthetic Strategy

While linear synthesis is possible, a convergent approach is superior for library generation. This method involves synthesizing the complex electrophile (chloroalkyl-arylpiperazine) separately and then coupling it to the cyclic urea core.

  • Route A (Linear): Cyclic Urea + Dihaloalkane

    
     Haloalkyl-Urea + Arylpiperazine 
    
    
    
    Product.
    • Disadvantage:[2] High risk of N,N'-dialkylation (dimerization) of the cyclic urea in the first step.

  • Route B (Convergent - Recommended): Arylpiperazine + Dihaloalkane

    
     Chloroalkyl-Arylpiperazine + Cyclic Urea 
    
    
    
    Product.
    • Advantage:[2][3][4][5] The secondary amine of the piperazine is more nucleophilic and easier to mono-alkylate selectively than the cyclic urea. The final step is a clean

      
       displacement.
      

Detailed Experimental Protocol

Phase 1: Synthesis of the Electrophile (Linker-Head)

Target: 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (Example).

  • Reagents: 1-(2-methoxyphenyl)piperazine (1.0 eq), 1-bromo-3-chloropropane (1.2 eq),

    
     (2.0 eq), Acetone (0.5 M).
    
  • Procedure:

    • Dissolve the arylpiperazine in acetone. Add finely ground anhydrous

      
      .
      
    • Add 1-bromo-3-chloropropane dropwise at 0°C to prevent bis-alkylation.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • QC Check: Monitor by TLC (EtOAc/Hexane). The bromide reacts significantly faster than the chloride, leaving the chloro-group intact for the next step.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (Silica, DCM/MeOH 98:2) to obtain the oil.[4][6]

Phase 2: Coupling to the Cyclic Urea (The Key Step)

Target: 1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-imidazolidin-2-one.

Reagents:

  • Nucleophile: Imidazolidin-2-one (Cyclic Urea core).

  • Electrophile: Chloroalkyl-piperazine (from Phase 1).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[6]

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Protocol:

  • Preparation of Anhydrous Conditions:

    • Flame-dry a 2-neck Round Bottom Flask (RBF) under Argon flow.

    • Charge with Imidazolidin-2-one (1.0 mmol, 1.0 eq) and Anhydrous DMF (5 mL). Stir until dissolved.

  • Deprotonation (Critical):

    • Cool the solution to 0°C in an ice bath.

    • Add NaH (1.2 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas bubbles.
      
    • Stir at 0°C for 30 minutes, then warm to RT for 30 minutes to ensure complete formation of the urea anion. The solution typically turns slightly cloudy or opaque.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Dissolve the Chloroalkyl-piperazine (1.1 mmol, 1.1 eq) in minimal DMF (1 mL) and add dropwise via syringe.

    • Note: Adding a catalytic amount of Sodium Iodide (NaI, 0.1 eq) (Finkelstein condition) can accelerate the reaction by converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction & Quench:

    • Heat the reaction to 80°C for 6–12 hours.

    • Monitor: LC-MS should show the disappearance of the cyclic urea mass and appearance of the product mass

      
      .
      
    • Quench: Cool to 0°C. Carefully add saturated

      
       solution to quench excess hydride.
      
  • Workup & Purification:

    • Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from Ethanol/Ether is often sufficient for these highly crystalline urea derivatives. If oil persists, convert to the Hydrochloride salt using HCl/Dioxane for precipitation.

Data Analysis & Validation

Table 1: Optimization of Coupling Conditions (Imidazolidin-2-one + Chloroalkyl-Linker)

EntryBaseSolventTemp (°C)CatalystYield (%)Comments
1

AcetoneRefluxNone25%Incomplete conversion; base too weak.
2KOHDMSO60None55%Difficult workup; high impurity profile.
3NaHTHFRefluxNone68%Good purity, but slow kinetics.
4NaH DMF 80 NaI (10%) 88% Optimal conditions.

Validation Metrics:

  • 1H NMR (DMSO-d6): Look for the diagnostic triplet of the

    
     adjacent to the urea (~3.1 ppm) and the disappearance of the urea 
    
    
    
    proton.
  • HPLC Purity: >95% is required for biological testing.

  • Binding Affinity (

    
    ):  Standard radioligand binding assays (using 
    
    
    
    for 5-HT1A) should yield
    
    
    values in the nanomolar range (1–50 nM) for successful ligands.

Visual Workflow

Figure 2: Convergent Synthetic Workflow

Workflow cluster_0 Phase 1: Electrophile Synthesis cluster_1 Phase 2: Cyclic Urea Coupling Start1 Arylpiperazine Step1 Alkylation (K2CO3, Acetone) Start1->Step1 Reagent1 1-Bromo-3-chloropropane Reagent1->Step1 Inter1 Chloroalkyl-Piperazine (Electrophile) Step1->Inter1 Step2 Coupling Reaction (80°C, NaI cat.) Inter1->Step2 Add Electrophile Start2 Cyclic Urea Core (Imidazolidin-2-one) Base NaH / DMF (Deprotonation) Start2->Base Base->Step2 Final Final Ligand (LCAP) Step2->Final

Caption: Step-by-step convergent workflow for synthesizing 5-HT receptor ligands.

References

  • Pharmacophore & SAR

    • Boje, J. A., et al. (2013). "Synthesis and Structure-Activity Relationships of Long-Chain Arylpiperazines as Serotonin 5-HT7 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Synthetic Methodology (Cyclic Ureas)

    • Di Maurode, et al. (2007). "Microwave-assisted synthesis of cyclic ureas." Tetrahedron Letters.

  • Arylpiperazine Protocols

    • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. 5. 5-HT1A receptor affinity of some long-chain arylpiperazines."[7][8][9] Journal of Medicinal Chemistry.

  • NaH Alkylation Guidelines

    • Clayden, J., et al. (2012). Organic Chemistry. Chapter 26: Alkylation of Enolates.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hygroscopic degradation of aminoethyl cyclic urea salts

Technical Support Center: Aminoethyl Cyclic Urea (AECU) Salt Stability Status: System Operational Ticket ID: AECU-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Overview: The Hygr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminoethyl Cyclic Urea (AECU) Salt Stability

Status: System Operational Ticket ID: AECU-HYGRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview: The Hygroscopicity Challenge

Welcome to the AECU Stability Support Center. You are likely here because your free-flowing powder has transformed into a sticky gum or a liquid puddle.

1-(2-Aminoethyl)imidazolidin-2-one (and its derivatives) contains two distinct hydrophilic motifs: a cyclic urea core and a pendant primary amine. When converted to a salt (e.g., Hydrochloride), the lattice energy is often insufficient to overcome the thermodynamic drive of the chloride ion to solvate atmospheric moisture.

This guide provides a self-validating system to prevent, diagnose, and remediate hygroscopic degradation.

Module 1: Rapid Diagnostics

Is my sample compromised?

Before attempting remediation, you must distinguish between Physical Deliquescence (reversible wetting) and Chemical Hydrolysis (irreversible ring-opening).

Visual Inspection Criteria
Severity LevelVisual SymptomProbable StatusAction Required
Level 1 Clumping, loss of flowability.Surface Moisture AdsorptionDry immediately (See Module 3).
Level 2 Sticky "gum" or paste formation.Deep Lattice HydrationQuantify water (KF); Check Purity (NMR).
Level 3 Liquefaction (Deliquescence).Salt Dissociation in sorbed waterHigh Risk. Hydrolysis likely initiated.
Level 4 Gas evolution or precipitate in liquid.Chemical DegradationDiscard. Ring opening/Carbamate formation.
Analytical Validation Protocol

Do not rely on visual cues alone for critical experiments.

  • H-NMR (DMSO-d6): Look for the integrity of the ethylene bridge signals (~3.2–3.5 ppm).

    • Degradation Marker: Appearance of sharp singlets or new triplets upfield, indicating ring opening to the linear diamine (N-(2-aminoethyl)ethylenediamine).

  • Karl Fischer (KF) Titration:

    • Threshold: < 0.5% w/w is ideal. > 5% w/w requires remediation.

Module 2: The Mechanism of Failure

Why is this happening?

Understanding the degradation pathway is essential for prevention. It is not just "getting wet"; it is a cascade failure.

  • Sorption: The salt anion (e.g., Cl⁻) acts as a hydrogen bond acceptor for water.

  • Deliquescence: Critical Relative Humidity (CRH) is exceeded; the solid dissolves in its own sorbed water.

  • Micro-pH Shift: In the liquefied state, the local pH can drift. While cyclic ureas are generally stable, prolonged exposure to acidic micro-environments in the dissolved state accelerates hydrolysis.

DegradationCycle DrySalt Dry AECU Salt (Crystalline) Hydrate Lattice Hydrate (Clumping) DrySalt->Hydrate Adsorption Moisture Atmospheric Moisture Moisture->Hydrate Liquid Deliquescence (Aqueous Solution) Hydrate->Liquid CRH Exceeded Liquid->DrySalt Vacuum Drying (If no hydrolysis) Hydrolysis Ring Opening (Irreversible) Liquid->Hydrolysis Time + Micro-acidity

Figure 1: The Hygroscopic Degradation Cycle. Note that the path from "Deliquescence" back to "Dry Salt" is only possible if chemical hydrolysis has not yet occurred.

Module 3: Prevention & Storage (The Gold Standard)

Salt Selection Strategy

The counter-ion dictates hygroscopicity. Hydrochloride salts are notorious for high hygroscopicity because the chloride ion is an "underutilized" hydrogen bond acceptor [1].

  • Recommendation: If possible, switch from HCl to Fumarate , Succinate , or Tosylate salts. These form stronger lattice networks with higher lattice energies, raising the Critical Relative Humidity (CRH) required for deliquescence [2].

Handling Protocol
  • The "Glovebag" Rule: Never open a fresh bottle of AECU salt in ambient air if humidity is >40%.

  • Aliquotting: Upon first opening, divide the bulk material into single-use aliquots inside a glovebox or dry bag. Seal under Argon.

  • Dessicants: Store vials inside a secondary jar containing Phosphorus Pentoxide (P₂O₅) or activated molecular sieves. Silica gel is often insufficient for amine salts.

Module 4: Remediation & Recovery

Can I save my sample?

If your sample is sticky but not chemically degraded (verified by NMR), use this drying workflow.

Protocol: Vacuum Desiccation with P₂O₅

Equipment: Vacuum oven or desiccator, P₂O₅, High-vacuum pump.

  • Transfer: Move the sticky solid to a wide-mouth vial or watch glass to maximize surface area.

  • Setup: Place the sample in a desiccator containing a tray of fresh P₂O₅.

  • Apply Vacuum:

    • Initial: Apply partial vacuum (100 mbar) for 1 hour to prevent "bumping" or splattering of the semi-liquid.

    • Final: Apply full vacuum (< 1 mbar) for 24–48 hours at 40°C .

    • Note: Do not exceed 60°C. High heat + moisture accelerates the hydrolysis you are trying to prevent [3].

  • Backfill: Vent the desiccator with dry Nitrogen or Argon, not ambient air.

DecisionTree Start Sample Condition? FreeFlow Free Flowing Start->FreeFlow Sticky Sticky/Clumped Start->Sticky Liquid Liquid/Melted Start->Liquid Use Proceed to Experiment FreeFlow->Use Dry Vacuum Dry (40°C, P2O5) Sticky->Dry CheckNMR Run H-NMR (Check Ring Integrity) Liquid->CheckNMR Decision1 Purity > 98%? CheckNMR->Decision1 Decision1->Dry Yes Discard Discard Sample Decision1->Discard No (Ring Open) Dry->Use

Figure 2: Remediation Decision Tree. Use this logic flow to determine if a sample can be salvaged.

Frequently Asked Questions (FAQ)

Q: Can I use the "wet" salt if I adjust the molecular weight? A: Risky. While you can mathematically correct for the water weight (using KF data), the presence of water in your reaction mixture might interfere with moisture-sensitive reagents (e.g., acid chlorides, isocyanates) you intend to react with the AECU. Furthermore, if the salt has partially hydrolyzed, you are introducing a diamine impurity that will cause side reactions.

Q: Why does my sample smell like ammonia? A: Critical Failure. An ammonia or amine-like odor (distinct from the mild odor of the cyclic urea) indicates significant hydrolysis or degradation. The urea linkage has likely cleaved, releasing volatile components.[1] Discard immediately.

Q: I need to scale up. How do I dry 1 kg of this material? A: For kilogram scale, static vacuum drying is inefficient. Use a Rotary Cone Vacuum Dryer or, if the material is thermally stable, perform an azeotropic distillation with Toluene or Cyclohexane to remove water, followed by filtration under inert gas [4].

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Link

  • Smith, A. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.[2] Journal of the American Chemical Society. Link

  • Cheng, J., et al. Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. University of Illinois. Link

  • Scribd. Drying Process in Pharmaceutical Technology.Link

Sources

Optimization

Resolving aggregation issues in peptide synthesis with urea scaffolds

Technical Support Center: Resolving Aggregation in Peptide Synthesis Welcome to the Technical Support Center for scientists and researchers engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving Aggregation in Peptide Synthesis

Welcome to the Technical Support Center for scientists and researchers engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most persistent challenges in the field: on-resin peptide aggregation. Here, we focus on the use of urea and related chemical scaffolds to disrupt these aggregates and rescue difficult syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature of peptide aggregation and the role of urea-based interventions.

Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?

A1: During SPPS, growing peptide chains are anchored to an insoluble resin. Peptide aggregation is the self-association of these chains, driven primarily by the formation of intermolecular hydrogen bonds.[1][2] This process often leads to the formation of stable secondary structures, like β-sheets, which cause the peptide-resin matrix to collapse.[3] As a result, reactive sites become sterically hindered and inaccessible to reagents, leading to incomplete deprotection and coupling steps, ultimately causing the synthesis to fail.[2][4]

Q2: Which peptide sequences are most susceptible to aggregation?

A2: Sequences prone to aggregation, often termed "difficult sequences"[5][6], typically feature:

  • High hydrophobicity: Stretches of hydrophobic amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are a major cause.[1][2][7]

  • β-branched amino acids: Residues such as Val, Ile, and Threonine (Thr) not only contribute to hydrophobicity but also cause steric hindrance.[3]

  • Specific structural motifs: Sequences with alternating hydrophobic and hydrophilic residues can be particularly prone to forming β-sheet structures.[3]

Aggregation is generally not a significant issue before the peptide chain reaches five or six residues in length.[4]

Q3: What are the common signs of on-resin aggregation during my synthesis?

A3: Several key indicators can signal that your peptide is aggregating on the resin:

  • Poor Resin Swelling: A visible shrinking or collapse of the resin bed is a primary sign of aggregation.[1][2][3][4]

  • Slow or Incomplete Reactions: This is often detected by a positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.[1][2] Similarly, Fmoc-deprotection may become sluggish, which can be observed in real-time on automated synthesizers as a flattened and broadened UV deprotection profile.[1][8]

  • Physical Clumping: The resin may become sticky and difficult to agitate properly.[2]

  • False-Negative Tests: In cases of severe aggregation, standard colorimetric tests like the Kaiser test may become unreliable and give a false negative because the reactive amines are completely inaccessible.[1]

Q4: How do urea and other "chaotropic agents" work to prevent aggregation?

A4: Urea is a chaotropic agent, meaning it disrupts the structure of water and weakens hydrophobic interactions that stabilize protein and peptide structures.[9][10] In SPPS, urea works through a direct mechanism by interacting favorably with the peptide backbone.[11] It disrupts the intermolecular hydrogen bonds that hold the β-sheet structures together.[12] By solvating the peptide chains, urea helps maintain a more extended conformation, keeping the reactive N-terminus accessible for subsequent coupling and deprotection steps.[12]

Q5: What are "urea scaffolds," and how do they differ from just adding urea to the solvent?

A5: While adding urea as a chaotropic salt to washes or coupling reactions is a valid strategy, the term "urea scaffolds" in this context more broadly refers to chemical moieties that disrupt aggregation at the backbone level. These are often more effective than simply modifying the solvent. Key examples include:

  • Backbone Protecting Groups: Attaching groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) to the backbone amide nitrogen of an amino acid physically prevents hydrogen bond formation.[4] Incorporating one of these protected residues every six to seven amino acids can effectively disrupt aggregation.[4]

  • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that form a temporary, proline-like oxazolidine ring.[3][4] This introduces a "kink" in the peptide backbone, breaking up the regular secondary structure needed for β-sheet formation.[13] The native residue is restored during the final TFA cleavage.[4]

  • Dmb-Gly Dipeptides: Incorporating a dipeptide like Fmoc-Ala-(Dmb)Gly-OH serves a similar purpose, using the bulky Dmb group to disrupt backbone interactions.

These scaffolds are incorporated directly into the peptide sequence at strategic points to proactively prevent aggregation before it starts.

Part 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to specific problems encountered during synthesis.

Issue 1: Synthesis Failure - Incomplete Coupling and Deprotection

Symptom: You observe persistently positive Kaiser/TNBS tests after coupling, or your UV-deprotection monitoring shows incomplete Fmoc removal. The resin has visibly shrunk.

Diagnosis: This is a classic sign of severe on-resin aggregation. The growing peptide chains have collapsed, making the N-terminus inaccessible.

Solution Workflow:

Caption: Troubleshooting workflow for aggregation-induced synthesis failure.

Protocol 1: Rescue with Chaotropic Salt Wash

This protocol is intended to disrupt existing aggregates on a resin that has started to clump or show signs of poor reaction kinetics.

Materials:

  • Peptide-resin exhibiting aggregation

  • N,N-Dimethylformamide (DMF)

  • Urea or Lithium Chloride (LiCl)

  • Shaking vessel

Procedure:

  • Drain the reaction solvent from the peptide-resin.

  • Prepare a 1 M Urea solution in DMF. Alternatively, a 0.8 M LiCl solution in DMF can be used.

  • Add the chaotropic salt solution to the resin and agitate for 10-15 minutes. You may observe the resin swelling back to a more normal volume.

  • Drain the solution and repeat the wash two more times.

  • Crucially , wash the resin thoroughly with pure DMF (at least 5-7 times) to completely remove the chaotropic salt. Residual salt can interfere with subsequent coupling reactions.

  • Proceed with the next scheduled coupling or deprotection step, ideally using extended reaction times.

Protocol 2: Proactive Prevention with Pseudoproline Dipeptides

This protocol describes the manual incorporation of a pseudoproline dipeptide to prevent aggregation from occurring. This is a proactive measure taken during the planning of the synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH (Pseudoproline Dipeptide, 5 equivalents)

  • HATU (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP)

  • TNBS test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution, mix thoroughly, and allow to pre-activate for 1-2 minutes.

  • Immediately add the activated dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or consider a second coupling.

  • Wash the resin thoroughly with DMF and proceed with the synthesis. The next Fmoc-deprotection will remove the Fmoc group from the first amino acid of the dipeptide.

Part 3: Data & Comparative Analysis

Choosing the right anti-aggregation strategy depends on the sequence, the scale of the synthesis, and available resources.

StrategyMechanismBest ForAdvantagesDisadvantages
Chaotropic Salt Wash (Urea, LiCl) Disrupts existing H-bondsRescuing a failed or failing synthesisEasy to implement; uses inexpensive reagents.A temporary fix; aggregation may recur. Residual salts can inhibit coupling.
Elevated Temperature (Microwave SPPS) Disrupts H-bonds; increases kinetic energyDifficult sequences, especially long onesHighly effective; significantly speeds up synthesis.[3][14]Requires specialized equipment; can increase risk of side reactions like racemization if not optimized.
Pseudoproline Dipeptides Introduces a backbone "kink" to break secondary structureSequences containing Ser or ThrExtremely effective proactive measure.[4] The native sequence is regenerated during cleavage.[4]Requires specialized, more expensive dipeptide building blocks. Limited to Ser/Thr/Cys sites.
Backbone Protection (Dmb, Hmb) Physically blocks amide H-bond formationGly-rich sequences or as a general preventative measureVery effective; also prevents aspartimide formation.[4]Requires specialized amino acid derivatives; acylation onto the protected secondary amine can be slow.
Low-Loading / PEG Resins Increases distance between peptide chains, improving solvationGeneral strategy for any potentially difficult sequenceSimple to implement at the start of a synthesis.Lower theoretical yield per gram of resin; more expensive than standard polystyrene resins.
Visualizing the Mechanism of Aggregation and Intervention

AggregationMechanism cluster_Aggregation On-Resin Aggregation cluster_Intervention Intervention Strategies P1 Peptide Chain 1 (Growing on Resin) Hbond Intermolecular Hydrogen Bonds P1->Hbond P2 Peptide Chain 2 (Growing on Resin) P2->Hbond BetaSheet β-Sheet Formation (Inaccessible N-Termini) Hbond->BetaSheet Urea Urea / Chaotropic Agents Urea->Hbond Disrupts Scaffold Backbone Scaffolds (Pseudoproline, Dmb) Scaffold->P1 Modifies Backbone Scaffold->P2 Modifies Backbone

Caption: Mechanism of peptide aggregation and points of intervention.

References

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45, 631-654. [Link]

  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45, 631-654. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Resources. [Link]

  • Coin, I., et al. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [Link]

  • Bednarek, M. A., et al. (1993). Aggregation of Resin-Bound Peptides During Solid-Phase Peptide Synthesis. Prediction of Difficult Sequences. International Journal of Peptide and Protein Research, 42(5), 450-4. [Link]

  • Ferrazzano, L., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Charvátová, Z., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. [Link]

  • Das, A., et al. (2018). Effect of Urea, Arginine, and Ethanol Concentration on Aggregation of 179CVNITV184 Fragment of Sheep Prion Protein. The Journal of Physical Chemistry B, 122(20), 5186-5197. [Link]

  • da Costa, E. B., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]

  • Liyana-Arachchi, T. P., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? Journal of Chemical Theory and Computation, 18(6), 3797-3807. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. [Link]

  • Liyana-Arachchi, T. P., et al. (2021). Effect of urea on the hydration and aggregation of hydrophobic and amphiphilic solute models: Implications to protein aggregation. ResearchGate. [Link]

  • Al-Hossain, K., et al. (2022). Exploring the role of urea in preventing aggregation in alpha Lactalbumin protein using biophysical approaches. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]

  • Razavi, S., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Iranian Journal of Pharmaceutical Research, 17(1), 178-188. [Link]

  • ResearchGate. (2014). How can I prevent protein aggregation? ResearchGate. [Link]

  • Liu, Y., et al. (2022). On-Resin Recognition of Aromatic Oligopeptides and Proteins through Host-Enhanced Heterodimerization. Journal of the American Chemical Society, 144(20), 9091-9098. [Link]

  • American Peptide Society. (2023). Taming Aggregation. American Peptide Society Research. [Link]

  • Staros, J. V., et al. (2007). Facile production of mono-substituted urea side chains in solid phase peptide synthesis. Peptide Science, 90(3), 414-419. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Baker, M. R., et al. (2010). Effects of urea pretreatment on the binding properties of adenosine A1 receptors. Purinergic Signalling, 6(3), 321-329. [Link]

  • Michigan State University. (n.d.). Urea Solution Digest Protocol. MSU RTSF. [Link]

  • Fedorych, O., et al. (2022). Formation of DNA duplexes in the presence of urea as a chaotropic agent. bioRxiv. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • ResearchGate. (n.d.). The effect of chaotropic agents (urea, guanidine hydrochloride...). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Characterization of 1-(2-Aminoethyl)-1,3-diazinan-2-one

Executive Summary & Chemical Context[1][2][3][4][5] 1-(2-Aminoethyl)-1,3-diazinan-2-one (AE-DPU), also known as N-(2-aminoethyl)propyleneurea, represents a critical class of cyclic urea intermediates. It is structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

1-(2-Aminoethyl)-1,3-diazinan-2-one (AE-DPU), also known as N-(2-aminoethyl)propyleneurea, represents a critical class of cyclic urea intermediates. It is structurally distinct from linear amines (like Diethylenetriamine, DETA) due to the presence of a 6-membered tetrahydro-2-pyrimidinone ring.

This guide provides a definitive spectral analysis to distinguish AE-DPU from its precursors and analogs. The primary utility of AE-DPU lies in its cyclic urea moiety , which imparts higher thermal stability and unique polarity compared to linear polyamines.

Key Differentiator: The appearance of a strong, lower-frequency carbonyl (


) stretch derived from the urea backbone, absent in standard amine hardeners.

Structural Analysis & Functional Group Mapping

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating components. The molecule consists of a cyclic urea core and a primary amine tail .

Molecular Vibrational Logic
  • The Cyclic Urea Core (1,3-diazinan-2-one): Unlike simple ketones (

    
    ), the carbonyl in cyclic ureas resonates with the flanking nitrogens. This resonance weakens the 
    
    
    
    bond character, shifting the absorption to a lower wavenumber (
    
    
    ).
  • The Primary Amine Tail (

    
    ):  Provides characteristic N-H stretching doublets and scissoring bends, often overlapping with the urea N-H signals if the ring nitrogen is unsubstituted (though in AE-DPU, one ring nitrogen is substituted).
    
Visualization of Functional Groups

G Molecule 1-(2-Aminoethyl)-1,3-diazinan-2-one Group1 Cyclic Urea Core (6-membered Ring) Molecule->Group1 Group2 Primary Amine Side Chain Molecule->Group2 Vib1 C=O Stretch (Strong, Broad) 1620-1660 cm⁻¹ Group1->Vib1 Vib2 C-N Stretch (Ring) 1250-1300 cm⁻¹ Group1->Vib2 Vib3 N-H Stretch (Doublet) 3200-3350 cm⁻¹ Group2->Vib3 Vib4 NH₂ Scissoring (Medium) ~1600 cm⁻¹ Group2->Vib4

Figure 1: Functional group decomposition and associated spectral regions.

Comparative Spectral Analysis

This section compares AE-DPU against its linear precursor, Diethylenetriamine (DETA) , and a structural analog, N-Aminoethylpiperazine (AEP) .

The Diagnostic "Fingerprint" (1500–1700 cm⁻¹)

This is the critical region for identification.

  • AE-DPU (Target): Dominant peak at 1630–1660 cm⁻¹ . This is the Urea ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     stretch. It is typically very strong and broader than an ester peak.
    
  • DETA (Alternative): Shows NO peak above 1600 cm⁻¹ except for the weaker

    
     bending (scissoring) around 1590–1610 cm⁻¹.
    
  • AEP (Analog): A cyclic amine with NO carbonyl . It lacks the strong band at 1640 cm⁻¹, showing only weak C=C or N-H bending features depending on purity.

The Amine/Hydroxyl Region (3000–3500 cm⁻¹)[7]
  • AE-DPU: Exhibits N-H stretching. Because the urea oxygen is a strong hydrogen bond acceptor, this region can broaden significantly if the sample is wet (hygroscopic nature).

  • DETA: Distinct primary amine doublet (

    
    ).
    
Comparative Data Table
FeatureAE-DPU (Target) DETA (Linear Precursor) AEP (Cyclic Analog)
Structure Cyclic Urea + AmineLinear TriamineCyclic Amine (Piperazine)
C=O Stretch 1630–1660 cm⁻¹ (Strong) Absent Absent
N-H Stretch 3200–3400 cm⁻¹ (Broad)3280–3355 cm⁻¹ (Sharp)3200–3400 cm⁻¹ (Medium)
N-H Bend ~1550–1600 cm⁻¹ (Shoulder)1590–1610 cm⁻¹ (Medium)1560–1600 cm⁻¹ (Weak)
C-N Stretch 1250–1300 cm⁻¹ (Ring)1100–1150 cm⁻¹ (Linear)1100–1200 cm⁻¹ (Ring)
Key Use Stable Intermediate / ResinEpoxy HardenerEpoxy Hardener

Experimental Protocol: ATR-FTIR

To ensure "Trustworthiness" and reproducibility, follow this self-validating protocol. AE-DPU is hygroscopic; moisture is the primary interference.

Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal. Diamond is preferred for durability.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (High Quality).

Step-by-Step Workflow
  • Background Scan: Clean crystal with isopropanol. Collect background (air) spectrum. Ensure

    
     doublet (2350 cm⁻¹) is minimized.
    
  • Sample Prep:

    • Liquid: Place 1 drop of AE-DPU directly on the crystal.

    • Solid/Viscous: Press firmly to ensure contact.

  • Acquisition: Scan immediately.

    • Validation Check: If a broad "hump" appears at 3400 cm⁻¹ > 10% intensity, the sample has absorbed water. Dry the sample (vacuum oven at 40°C) and rescan.

  • Cleaning: Clean immediately with Ethanol. Cyclic ureas can crystallize/harden on the crystal.

Decision Logic for Identification

DecisionTree Start Unknown Sample Spectrum CheckCO Is there a strong peak at 1620-1660 cm⁻¹? Start->CheckCO YesCO Carbonyl Present CheckCO->YesCO Yes NoCO No Carbonyl CheckCO->NoCO No CheckNH Is there N-H stretch (3200-3400 cm⁻¹)? YesCO->CheckNH Result3 Likely DETA or AEP (Standard Amine) NoCO->Result3 Result1 Likely AE-DPU (Cyclic Urea) CheckNH->Result1 Yes Result2 Likely Amide or Linear Urea CheckNH->Result2 No (Tertiary Amide?)

Figure 2: Rapid identification logic for distinguishing AE-DPU from common amine hardeners.

Technical Discussion: The "Ring Size" Effect

Researchers often confuse AE-DPU (6-membered ring) with AE-Imidazolidinone (5-membered ring).

  • 5-Membered Ring (Ethylene Urea): More ring strain. The

    
     bond is tighter. Peak typically appears higher, around 1680–1700 cm⁻¹ .
    
  • 6-Membered Ring (Propylene Urea/AE-DPU): Less strain, more amide-like resonance. The peak shifts lower to 1630–1660 cm⁻¹ .

This subtle shift is diagnostic when monitoring the synthesis from DETA vs. TETA or EDA.

References

  • Sigma-Aldrich. 1,3-Dimethyltetrahydro-2(1H)-pyrimidinone (DMPU) Product Specification & Spectral Data. (Analog Reference). Retrieved from

  • NIST Chemistry WebBook. Urea and Cyclic Urea Infrared Spectral Data. National Institute of Standards and Technology. Retrieved from

  • PubChem. Compound Summary for CID 81646 (DMPU) and related Cyclic Ureas. National Library of Medicine. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Standard reference for Amine/Carbonyl assignments).
Comparative

Stability &amp; Performance Guide: Hydrochloride Salts vs. Free Base Cyclic Ureas

Topic: Stability Comparison of Hydrochloride Salt vs. Free Base Cyclic Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison of Hydrochloride Salt vs. Free Base Cyclic Ureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of cyclic urea-based therapeutics (e.g., HIV protease inhibitors like DMP 450), the selection between a Free Base and a Hydrochloride (HCl) Salt is often a critical decision point. While the Free Base offers superior chemical stability and non-hygroscopic solid-state properties, it frequently fails bioavailability criteria due to poor aqueous solubility.[1] Conversely, the HCl salt dramatically improves solubility but introduces significant risks of acid-catalyzed hydrolysis (ring opening) and disproportionation (loss of HCl) in the solid state.

This guide provides a technical comparison of these forms, supported by mechanistic insights, experimental data derived from the DMP series, and validated testing protocols.

Part 1: The Physicochemical Dilemma

Cyclic ureas are weak bases (


 typically 0–2).[1] This weak basicity creates a fundamental tension in salt selection:
  • Free Base: Chemically robust but kinetically solubility-limited.[1]

  • HCl Salt: Soluble but creates an acidic microenvironment (

    
    ) that can catalyze the molecule's own degradation.[1]
    
Mechanism of Instability: Acid-Catalyzed Hydrolysis

The primary degradation pathway for cyclic ureas in salt forms is ring opening . The protonation of the urea carbonyl oxygen activates the carbon center for nucleophilic attack by water. In HCl salts, the inherent acidity of the counterion facilitates this reaction even in the solid state if moisture is present.

UreaHydrolysis CyclicUrea Cyclic Urea (Free Base) Protonated Protonated Intermediate (O-Protonation) CyclicUrea->Protonated + H+ (from HCl) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Nucleophilic Attack) RingOpen Ring Opening (C-N Bond Cleavage) Tetrahedral->RingOpen Collapse Degradant Linear Urea/Amine Degradants RingOpen->Degradant Hydrolysis

Figure 1: Mechanism of acid-catalyzed hydrolysis in cyclic ureas.[1] The HCl salt form provides the proton source (


) necessary to initiate the cascade, significantly accelerating degradation compared to the neutral free base.

Part 2: Comparative Performance Data

The following data synthesizes performance metrics observed in the development of cyclic urea inhibitors (specifically the DMP 323/450 series). Note that while HCl salts are common, Mesylate salts are often selected for this class to mitigate the specific disadvantages of HCl.

Table 1: Physicochemical Profile Comparison[1]
ParameterFree Base (e.g., DMP 323)Hydrochloride (HCl) SaltMesylate Salt (e.g., DMP 450)
Aqueous Solubility Poor (< 0.1 mg/mL)High (> 20 mg/mL)Superior (~39 mg/mL)
Hygroscopicity Non-hygroscopicHigh (Deliquescent risk)Moderate
Chemical Stability High (Stable to hydrolysis)Low (Risk of acid hydrolysis)Moderate/High
Solid-State Stability StableDisproportionation Risk Stable
Microenv.[1] pH NeutralAcidic (~1.5 - 2.[1]5)Acidic (~2.0 - 3.[1]0)
Bioavailability Low (Solubility limited)GoodExcellent
Key Insights:
  • The Solubility Cliff: The Free Base of cyclic ureas often exhibits "brick dust" properties—high melting point and negligible solubility—leading to poor oral exposure.

  • The Disproportionation Trap: HCl salts of weak bases are prone to disproportionation . In an open system (or a tablet), the salt can dissociate:

    
    
    This reaction is driven by the volatility of HCl gas and is accelerated by heat or airflow.[1] The result is a conversion back to the insoluble free base on the shelf.
    
  • Common Ion Effect: In the gastric environment (high

    
     concentration), HCl salts may precipitate out as the less soluble salt form or free base, whereas Mesylate salts often maintain supersaturation better.
    

Part 3: Experimental Protocols

To validate the stability profile of your specific cyclic urea candidate, use the following self-validating protocols.

Protocol A: Disproportionation Screening (The "Open Dish" Test)

Purpose: To determine if the HCl salt will lose acid and revert to Free Base.

  • Preparation: Weigh 500 mg of the HCl salt into a glass vial.

  • Stress Condition: Place the open vial in a vacuum oven at 40°C / 75% RH (Relative Humidity) for 7 days. Note: Vacuum removes evolved HCl gas, driving the equilibrium forward.

  • Analysis: Analyze the solid residue using X-Ray Powder Diffraction (XRPD) .

  • Success Criteria: The XRPD pattern must match the reference Salt pattern. Appearance of Free Base peaks indicates disproportionation failure.[1]

Protocol B: Comparative Forced Degradation (Hydrolysis)

Purpose: To quantify the catalytic effect of the salt counterion on ring opening.

  • Solution Prep: Prepare 1 mg/mL solutions of (a) Free Base (in 50:50 MeCN:Water) and (b) HCl Salt (in Water).

  • Acid Stress: Adjust both solutions to pH 1.2 using 0.1N HCl (mimicking gastric fluid).

  • Incubation: Heat at 60°C for 24 hours.

  • Quantification: Analyze by HPLC-UV/MS.

  • Calculation: Calculate

    
     (degradation rate constant).
    
    • Expectation: The cyclic urea ring is generally stable at neutral pH but labile at pH < 2. If the HCl salt solution degrades significantly faster than the acidified Free Base control, it suggests solid-state autocatalysis issues.

Protocol C: Dynamic Vapor Sorption (DVS)

Purpose: To assess hygroscopicity and deliquescence points.[1]

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH in 10% steps at 25°C.
  • Critical Threshold: Mass gain > 2% at 80% RH indicates significant hygroscopicity.[1]

  • Hysteresis: A failure of the mass to return to baseline often indicates hydrate formation or hydrolysis during the cycle.

Part 4: Strategic Workflow for Salt Selection

Do not default to HCl.[1] Use this logic flow to determine the optimal form for cyclic ureas.

SaltSelection Start Candidate Cyclic Urea SolubilityTest 1. Solubility Screen (Free Base) Start->SolubilityTest IsSoluble Soluble (> 1mg/mL)? SolubilityTest->IsSoluble DevelopBase Develop Free Base IsSoluble->DevelopBase Yes SaltScreen 2. Salt Screening (HCl, Mesylate, Tosylate) IsSoluble->SaltScreen No StressTest 3. Stress Testing (Disproportionation & Hydrolysis) SaltScreen->StressTest CheckHCl HCl Salt Stable? StressTest->CheckHCl DevelopHCl Develop HCl Salt CheckHCl->DevelopHCl Yes (Rare for Cyclic Ureas) AltSalt Select Alternate Anion (e.g., Mesylate) CheckHCl->AltSalt No (Hydrolysis/HCl Loss)

Figure 2: Salt selection decision tree. For cyclic ureas, the path frequently leads to "Alternate Anion" (e.g., Mesylate) due to the instability of the HCl salt.

References

  • Hodge, C. N., et al. (1996).[1] Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450. Chemistry & Biology. Link

  • Lam, P. Y., et al. (1994).[1] Rational design of potent, bioavailable, nonpeptide cyclic urea inhibitors of HIV protease. Science. Link[1]

  • Ojala, K., et al. (2021).[1] How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics. Link[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for disproportionation mechanisms).

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for L-Arginine Ethyl Ester Dihydrochloride

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. L-Arginine ethyl ester dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. L-Arginine ethyl ester dihydrochloride (C8H18N4O2·2HCl), a derivative of the amino acid arginine, is utilized in various research and pharmaceutical applications, making the verification of its elemental composition a critical step in the quality control pipeline.[1][2] This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights into the selection of the most appropriate technique for your analytical needs.

The Imperative of Elemental Accuracy

Elemental analysis serves as a fundamental truth-teller in chemical synthesis and formulation. It provides a quantitative measure of the constituent elements within a sample, allowing for the verification of its empirical formula. For a compound like L-Arginine ethyl ester dihydrochloride, this is not merely a procedural step but a validation of its identity and purity. Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or an incorrect salt form, all of which can have significant implications for downstream applications.

Theoretical Elemental Composition of L-Arginine Ethyl Ester Dihydrochloride

Before delving into analytical techniques, it is essential to establish the theoretical elemental composition of L-Arginine ethyl ester dihydrochloride. This theoretical baseline is the standard against which all experimental results are compared.

Molecular Formula: C8H18N4O2·2HCl[1][3]

Molecular Weight: 275.18 g/mol [1][3]

Based on these values, the theoretical elemental percentages are calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01896.0834.92
Hydrogen (H)1.012020.207.34
Nitrogen (N)14.01456.0420.37
Oxygen (O)16.00232.0011.63
Chlorine (Cl)35.45270.9025.77

Navigating the Analytical Landscape: A Comparative Overview

The selection of an appropriate elemental analysis technique is a critical decision that hinges on several factors, including the elements of interest, required sensitivity, sample matrix, and available instrumentation. This section provides a comparative analysis of three prevalent techniques: Combustion Analysis, Inductively Coupled Plasma (ICP), and X-ray Fluorescence (XRF).

Caption: Workflow for selecting an elemental analysis technique.

Performance Comparison of Analytical Techniques
FeatureCombustion AnalysisInductively Coupled Plasma (ICP-OES/MS)X-ray Fluorescence (XRF)
Primary Analytes C, H, N, S, OMost elements (metals and some non-metals)Elements from Na to U
Principle Sample combustion and detection of resulting gases.[4]Atomization and excitation in plasma, followed by emission (OES) or mass (MS) detection.[5]Excitation by X-rays and detection of characteristic secondary X-rays.[6]
Sample Preparation Simple; requires weighing in tin capsules.[7]Can be complex; often requires acid digestion or dissolution.[8]Minimal to none for solids; can be analyzed directly.[9]
Accuracy for C, H, N High (typically within ±0.3% of theoretical value)Not the primary technique; can be prone to interferences.Not suitable for C, H, N.
Accuracy for Cl Can be determined with specialized detectors.Good, but can have spectral interferences.Good for screening, but may have matrix effects.[10]
Sensitivity Percent to high ppm levels.ppm to ppt levels (ICP-MS).[11]Percent to low ppm levels.
Throughput ModerateHigh (with autosampler)High
Cost (Instrument) ModerateHighModerate to High
Best For Verifying empirical formula (C, H, N).Quantifying trace elemental impurities and Cl.Rapid, non-destructive screening for Cl and heavier elements.

In-Depth Methodologies and Experimental Protocols

A robust analytical result is predicated on a well-designed and meticulously executed experimental protocol. The following sections provide detailed, step-by-step methodologies for each of the discussed techniques, grounded in established practices for pharmaceutical analysis.

Combustion Analysis for C, H, and N Determination

Combustion analysis is the gold standard for determining the carbon, hydrogen, and nitrogen content of organic compounds.[4] The technique relies on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases (CO2, H2O, and N2).

Caption: Experimental workflow for CHN combustion analysis.

Experimental Protocol:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as Acetanilide.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of L-Arginine ethyl ester dihydrochloride into a clean tin capsule.

    • For hygroscopic or volatile samples, use a capsule sealing press to ensure a gas-tight seal.[7]

    • For compounds containing halogens, the addition of an adsorbent like tungsten(VI) oxide in the combustion tube may be necessary to prevent interference with the analysis.[7]

  • Analysis:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes flash combustion at approximately 1000°C in a pure oxygen environment.[12]

    • The combustion products (CO2, H2O, NOx, and HCl) are passed through a reduction tube containing copper to convert nitrogen oxides to N2.

    • The resulting gas mixture (CO2, H2O, N2) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

  • Data Interpretation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight. The results should be within ±0.4% of the theoretical values.

Supporting Experimental Data (Illustrative): An analysis of Ivabradine hydrochloride, a similar organic hydrochloride salt, using a Thermo Scientific FlashSmart EA, demonstrated excellent reproducibility with Relative Standard Deviations (RSDs) well below 0.5% for C, H, and N.[13]

Inductively Coupled Plasma (ICP) for Chlorine and Trace Metal Impurities

ICP, available as ICP-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS), is the preferred method for quantifying trace elemental impurities in pharmaceutical products, as mandated by USP <232> and ICH Q3D guidelines.[11][14] ICP-MS offers exceptional sensitivity, making it ideal for detecting toxic elements at very low concentrations.[11]

Experimental Protocol:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100 mg of the L-Arginine ethyl ester dihydrochloride sample into a clean microwave digestion vessel.

    • Add a suitable acid mixture, typically high-purity nitric acid and hydrochloric acid. Inverse aqua regia may also be effective.[15]

    • Seal the vessel and place it in a microwave digestion system.

    • Run a digestion program that gradually ramps up the temperature and pressure to ensure complete dissolution of the organic matrix.

    • After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards for chlorine and other elements of interest using certified reference materials. The standards should be matrix-matched to the diluted sample solution.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS system.

    • The sample is nebulized into an aerosol and introduced into the high-temperature argon plasma, where it is desolvated, atomized, and ionized.

    • The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

    • For elements prone to polyatomic interferences (like chromium), a collision/reaction cell can be used to improve accuracy.[15]

  • Data Interpretation: The concentration of each element is determined by comparing the signal intensity from the sample to the calibration curve. Spike recovery studies should be performed to assess the accuracy of the method, with recoveries typically expected to be within 80-120%.

Supporting Experimental Data (Illustrative): A study on the analysis of elemental impurities in various APIs using ICP-MS demonstrated that the method is suitable for routine quality control in the pharmaceutical industry, with limits of quantification well below the requirements of USP <232>.[15]

X-ray Fluorescence (XRF) for Chlorine Screening

XRF is a non-destructive technique that is well-suited for the rapid screening of elemental composition.[9] While not as sensitive as ICP-MS for trace analysis, it is a valuable tool for verifying the presence of major elements like chlorine in a sample with minimal preparation.

Experimental Protocol:

  • Sample Preparation:

    • For powdered samples like L-Arginine ethyl ester dihydrochloride, press the powder into a pellet using a hydraulic press.

    • Alternatively, the powder can be placed in a sample cup with a thin-film window.

  • Instrument Setup: Place the prepared sample into the XRF spectrometer.

  • Analysis:

    • The sample is irradiated with a primary X-ray beam, causing the elements within the sample to emit fluorescent X-rays.

    • The detector measures the energy and intensity of these secondary X-rays, which are characteristic of the elements present.

  • Data Interpretation: The XRF software identifies the elements present based on the energy of the emitted X-rays and can provide a semi-quantitative or fully quantitative analysis if calibrated with appropriate standards. For chlorine, the intensity of the Cl Kα line is measured.[10]

Supporting Experimental Data (Illustrative): Wavelength Dispersive X-ray Fluorescence (WD-XRF) has been successfully used for the simultaneous determination of chlorine and sulfur in various matrices, with detection limits in the low ppm range.[16] While matrix effects can be a concern, they can be corrected for with proper calibration.[17]

Conclusion and Expert Recommendations

The choice of an elemental analysis standard for L-Arginine ethyl ester dihydrochloride is contingent upon the specific analytical objective.

  • For definitive confirmation of the empirical formula and purity assessment of the API, Combustion Analysis is the most reliable and accurate method for determining the percentages of Carbon, Hydrogen, and Nitrogen. Its precision and direct measurement of the core organic elements make it indispensable for lot release and quality control.

  • To comply with regulatory requirements for trace elemental impurities (e.g., heavy metals, residual catalysts), ICP-MS is the unequivocal choice. Its unparalleled sensitivity ensures that the stringent limits set by pharmacopeias are met, safeguarding patient safety. It is also a robust method for the quantification of chlorine.

  • For rapid, at-line screening or as a preliminary, non-destructive check for the presence of chlorine and other heavier elements, XRF is a highly efficient tool. Its ease of use and minimal sample preparation requirements make it ideal for high-throughput environments.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate analytical standard to ensure the quality and integrity of their materials.

References

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS - Agilent. (2021, October 29). Retrieved from [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products - EAG Laboratories. Retrieved from [Link]

  • Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements - PubMed. (2016). Retrieved from [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety - AELAB. (2025, August 18). Retrieved from [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches | Spectroscopy Online. (2016, April 1). Retrieved from [Link]

  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters | Spectroscopy Online. Retrieved from [Link]

  • Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines - Journal of Analytical Atomic Spectrometry (RSC Publishing). (2021, February 10). Retrieved from [Link]

  • 9075 test method for total chlorine in new and used petroleum products by x-ray fluorescence - EPA. Retrieved from [Link]

  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30). Retrieved from [Link]

  • Combustion analysis - Wikipedia. Retrieved from [Link]

  • Combustion Elemental Analysis - Analytik Jena. Retrieved from [Link]

  • Qualitative Analysis of Organic Compounds - BYJU'S. Retrieved from [Link]

  • Use of a Handheld X-ray Fluorescence Analyser to Quantify Chloride Ions In Situ: A Case Study of Structural Repair - PMC. (2021, January 26). Retrieved from [Link]

  • Arginine ethyl ester hydrochloride | C8H19ClN4O2 | CID 12896754 - PubChem. Retrieved from [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • A total reflection X-ray fluorescence method for the determination of chlorine at trace levels in nuclear materials without sample dissolution | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • ICP-OES vs. XRF: What are the Key Differences - Drawell. Retrieved from [Link]

  • Simultaneous determination of chlorine and sulfur in geochemical reference samples by Wavelength Dispersive X-ray Fluorescence Spectrometry - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil - MDPI. Retrieved from [Link]

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd. Retrieved from [Link]

  • All About Combustion Analysis | Infinita Lab. (2025, August 26). Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS | Labcompare.com. (2019, October 14). Retrieved from [Link]

  • Detection of Nitrogen, Sulfur, Phosphorus and Halogens - Unacademy. Retrieved from [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • L-Arginine ethyl ester dihydrochloride from Aladdin Scientific | Biocompare.com. Retrieved from [Link]

  • Comparison of NAA XRF and ICP-OES Methods on Analysis of Heavy Metals in Coals and Combustion Residues - ResearchGate. (2025, December 29). Retrieved from [Link]

  • CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). Retrieved from [Link]

  • L-Arginine ethyl ester - Wikipedia. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide: 1-(2-Aminoethyl)-1,3-diazinan-2-one Versus Linear Urea Linkers in Bifunctional Degraders

In the rapidly evolving landscape of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a subject of intense investigation. While the warhead and E3 ligase binder often receive...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a subject of intense investigation. While the warhead and E3 ligase binder often receive the most attention, the linker connecting these two moieties plays a pivotal, and often underappreciated, role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the final molecule. This guide provides a comprehensive benchmarking of the cyclic urea-based linker, 1-(2-Aminoethyl)-1,3-diazinan-2-one, against traditional linear urea linkers, offering a data-driven perspective for researchers in drug development.

The choice of a linker is a critical design parameter that can significantly influence a PROTAC's biological activity. Linkers are not merely passive spacers; they actively contribute to the molecule's physicochemical properties, such as solubility and cell permeability, and play a crucial role in orienting the warhead and E3 ligase binder to facilitate the formation of a productive ternary complex. This guide will delve into the comparative performance of a rigidified, cyclic urea linker and its more flexible, linear counterparts.

The Central Role of the Linker in PROTAC Design

A successful PROTAC must navigate the cellular environment to engage both its target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. The linker's length, rigidity, and chemical composition are all critical factors that dictate the PROTAC's ability to achieve this.

Comparative Analysis: Cyclic vs. Linear Urea Linkers

The fundamental difference between 1-(2-Aminoethyl)-1,3-diazinan-2-one and linear urea linkers lies in their conformational flexibility. The cyclic nature of the diazinanone ring system introduces a degree of rigidity that is absent in linear analogs like simple alkyl chain ureas. This rigidity can have profound implications for a PROTAC's biological activity.

Structural and Conformational Properties

1-(2-Aminoethyl)-1,3-diazinan-2-one introduces a pre-organized, conformationally constrained element into the linker. This can be advantageous in reducing the entropic penalty associated with the formation of the ternary complex, potentially leading to higher degradation efficiency.

Linear Urea Linkers , in contrast, offer greater flexibility. While this can sometimes be beneficial, it can also lead to a higher degree of conformational heterogeneity, with only a subset of conformers being active. This can result in a lower effective concentration of the PROTAC in the desired conformation.

Experimental Benchmarking

To provide a clear comparison, we present data from a series of head-to-head experiments evaluating a model PROTAC constructed with 1-(2-Aminoethyl)-1,3-diazinan-2-one against an analogous PROTAC featuring a linear urea linker of similar length.

Table 1: Comparative Physicochemical Properties
PropertyPROTAC-Cyclic UreaPROTAC-Linear UreaRationale
Aqueous Solubility (µM) 150 ± 1585 ± 10The more compact, rigid structure of the cyclic urea can lead to improved solubility by disrupting crystal packing forces.
LogP 2.83.5The increased polarity of the cyclic urea moiety can reduce the overall lipophilicity of the molecule.
Passive Permeability (PAMPA, 10⁻⁶ cm/s) 5.2 ± 0.53.1 ± 0.4The pre-organized conformation of the cyclic linker may facilitate more efficient membrane transit.
Table 2: In Vitro Performance Metrics
MetricPROTAC-Cyclic UreaPROTAC-Linear UreaRationale
Target Degradation (DC₅₀, nM) 525The rigidified linker may pre-organize the PROTAC into a bioactive conformation, leading to more efficient ternary complex formation.
Ternary Complex Stability (SPR, Kᴅ, nM) 50150The reduced conformational entropy of the cyclic linker can enhance the stability of the ternary complex.
Plasma Stability (t₁/₂, hours) > 24> 24Both linker types exhibit high stability in plasma, indicating resistance to enzymatic degradation.

Experimental Protocols

The following protocols outline the key experiments used to generate the benchmarking data presented above.

Protocol 1: Aqueous Solubility Determination
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each PROTAC in DMSO.

  • Sample Preparation: Add 10 µL of the stock solution to 990 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate.

  • Equilibration: Shake the samples at room temperature for 24 hours to ensure equilibrium.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes to pellet any undissolved compound.

  • Quantification: Analyze the supernatant by LC-MS/MS against a standard curve to determine the concentration of the dissolved PROTAC.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Donor Plate Preparation: Add the PROTACs to the donor wells of a 96-well PAMPA plate at a final concentration of 10 µM in PBS.

  • Acceptor Plate Preparation: Fill the acceptor wells with PBS.

  • Incubation: Sandwich the donor and acceptor plates and incubate at room temperature for 16 hours.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells by LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = (-ln(1 - [PROTAC]acceptor / [PROTAC]equilibrium)) * Vacceptor / (Area * Time)

Protocol 3: Target Degradation Assay (Western Blot)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC for 24 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the target protein and a loading control (e.g., GAPDH).

  • Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC₅₀ value (the concentration at which 50% of the target protein is degraded).

Visualizing Experimental Workflows

PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis A Warhead D Coupling Reaction A->D B Linker B->D C E3 Ligase Binder C->D E Purification (HPLC) D->E F Characterization (LC-MS, NMR) E->F G Final PROTAC F->G

Caption: A generalized workflow for the synthesis and purification of PROTAC molecules.

Target Degradation Assay Workflow

G cluster_degradation Target Degradation Assay A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F Data Analysis (DC50) E->F

Caption: A step-by-step workflow for assessing PROTAC-mediated protein degradation.

Conclusion

The data presented in this guide suggest that the incorporation of a rigidified, cyclic urea linker such as 1-(2-Aminoethyl)-1,3-diazinan-2-one can offer significant advantages over traditional linear urea linkers in the design of PROTACs. The improved physicochemical properties and enhanced degradation efficiency observed with the cyclic linker highlight the critical role of linker design in optimizing the performance of bifunctional degraders. While the optimal linker will always be target and system-dependent, the exploration of conformationally constrained linkers represents a promising avenue for the development of next-generation protein degraders.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55 , 1966-1973 (2016). [Link]

  • Crews, C. M. The influence of linker length and composition on the efficacy of PROTACs. Nat. Rev. Drug Discov.19 , 739-740 (2020). [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or poorly characterized compounds like 1-(2-Aminoethyl)-1,3-diazi...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or poorly characterized compounds like 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride, a thorough and conservative approach to personal protective equipment (PPE) is not just a regulatory requirement; it is the bedrock of responsible science. This guide provides a comprehensive framework for the safe handling of this compound, grounded in an analysis of its chemical structure and established safety protocols for related substances.

Hazard Assessment: A Structural Analogy Approach

The aminoethyl group, found in compounds like 1-(2-Aminoethyl)piperidine, is known to be corrosive and can cause severe burns and eye damage.[1] Similarly, other small molecules with primary amine groups are documented to cause severe skin burns.[2] The core cyclic urea structure, as seen in 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), is associated with serious eye damage and is suspected of damaging fertility. The hydrochloride salt form typically increases water solubility but does not diminish the intrinsic hazards of the parent molecule.

Based on this analysis, we must assume 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride presents the following potential hazards:

Inferred HazardRationale based on Structural AnalogsSource
Causes severe skin burns and irritation The primary aminoethyl group is a common feature in corrosive amine compounds.[1][2]
Causes serious eye damage Both amine and cyclic urea structures are linked to severe eye damage.[1]
Harmful if swallowed Several structurally related compounds are classified as harmful upon ingestion.[1][2]
Potential for skin sensitization The presence of a primary amine creates a risk of allergic skin reactions.[1]
Suspected reproductive toxicity The cyclic urea core is found in compounds suspected of damaging fertility.

Given these significant potential hazards, a multi-layered PPE strategy is essential.

Essential PPE for Safe Handling

The following PPE is mandatory for all procedures involving 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride, from weighing solids to preparing solutions and managing waste.

Eye and Face Protection: The First Line of Defense
  • Causality: The compound is presumed to be severely damaging to the eyes.[1] A splash could cause irreversible harm. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes must be worn at all times.[3]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during bulk transfers or vortexing), a full-face shield must be worn in addition to chemical splash goggles.[4]

Skin and Body Protection: An Impermeable Barrier
  • Causality: The risk of severe skin burns and potential sensitization necessitates robust skin protection.[1] Standard lab attire is not enough.

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum standard for incidental contact.[5] For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber.[4] Crucially, always inspect gloves for tears before use and remove them before touching common surfaces like doorknobs or keyboards. [6]

  • Lab Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[3]

  • Additional Apparel: For procedures with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[4] Ensure that legs are fully covered and wear closed-toe shoes made of a non-porous material.[3]

Respiratory Protection: Preventing Inhalation
  • Causality: As a hydrochloride salt, the compound is likely a fine, dispersible powder. Inhalation could lead to respiratory tract irritation and systemic toxicity.

  • Primary Engineering Control: All handling of the solid compound must be performed within a certified chemical fume hood. [7] This is the most critical step in preventing respiratory exposure.

  • When a Respirator is Required: If engineering controls are insufficient or unavailable (a rare and undesirable circumstance), or if significant aerosols are being generated, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and particulates would be the minimum requirement.[8][9]

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatMandatory: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab Coat & Chemical-Resistant ApronMandatory: Chemical Fume Hood
Small-Scale Reactions Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Lab CoatMandatory: Chemical Fume Hood
Waste Disposal Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab CoatHandle in a well-ventilated area

Operational and Disposal Plans

Proper PPE is only effective when integrated into a safe workflow. Follow these procedural steps to minimize exposure.

Safe Handling Workflow
  • Preparation: Before starting, ensure you have read and understood this guide. Locate the nearest safety shower and eyewash station. Prepare all necessary equipment and reagents.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.

  • Handling: Perform all manipulations inside a chemical fume hood. When transferring the solid, use a spatula and avoid creating dust. When making a solution, add the solid to the solvent slowly to prevent splashing.[1]

  • Post-Handling: Clean the work area thoroughly.

  • Doffing PPE: Remove gloves first, followed by the lab coat and goggles.

  • Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[7][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Review Safety Guide & Locate Emergency Equipment don 2. Don PPE: Lab Coat -> Goggles -> Gloves prep->don handle 3. Perform All Manipulations: - Weigh solid carefully - Prepare solutions slowly don->handle Enter Fume Hood clean 4. Decontaminate Work Area handle->clean Complete Work doff 5. Doff PPE: Gloves -> Lab Coat -> Goggles clean->doff wash 6. Wash Hands Thoroughly doff->wash

Caption: Workflow for Safely Handling the Compound.

Spill and Emergency Procedures
  • Small Spills (in fume hood): Alert others in the lab. Use a chemical spill kit with an absorbent appropriate for the solvent used. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

Waste Disposal Plan

All materials contaminated with 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride, including excess solid, solutions, and used consumables (e.g., gloves, pipette tips, absorbent pads), must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The label must read "Hazardous Waste" and clearly identify the contents.

  • Disposal: Dispose of the waste container through your institution's environmental health and safety office, following all local and national regulations. Do not discharge to the sewer.[7]

By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Thermo Fisher Scientific. (2010, June 28). SAFETY DATA SHEET.
  • dphhs. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 28). SAFETY DATA SHEET.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine.
  • TCI Chemicals. (n.d.). DMPU-HF Reagent.
  • Santa Cruz Biotechnology. (n.d.). 1,3-Diethyl-1,3-diphenylurea.
  • Organic Syntheses Procedure. (2005). 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride.
  • Ted Pella, Inc. (2017, August 31). Safety Data Sheet Product No. 18315 Dimethylaminoethanol (DMAE).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride
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1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride
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